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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol: A Technical Guide

Executive Summary (4-Amino-3,5-diethoxy-phenyl)-methanol (also known as 4-amino-3,5-diethoxybenzyl alcohol) is a highly specialized, polyfunctional organic intermediate. It plays a critical role in the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-3,5-diethoxy-phenyl)-methanol (also known as 4-amino-3,5-diethoxybenzyl alcohol) is a highly specialized, polyfunctional organic intermediate. It plays a critical role in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of piperidine-substituted benzoxazole derivatives utilized as antidiabetic compounds[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical profiling and practical benchtop application. By understanding the intrinsic properties of this molecule—specifically its electron-rich aromatic core and amphoteric tendencies—researchers can logically deduce its solubility profile and optimize downstream synthetic workflows.

Structural Analysis and Physicochemical Profiling

The molecular architecture of (4-Amino-3,5-diethoxy-phenyl)-methanol dictates its reactivity and physical state. The central benzene ring is heavily substituted, featuring a primary amine (-NH₂) at the C4 position, two electron-donating ethoxy ethers (-OCH₂CH₃) at C3 and C5, and a hydroxymethyl group (-CH₂OH) at C1.

Causality in Molecular Design: The dual ethoxy groups strongly donate electron density via resonance into the aromatic ring. This makes the primary amine highly nucleophilic, which is advantageous for subsequent coupling reactions (e.g., amide bond formation) but also increases the molecule's susceptibility to oxidative degradation. The hydroxymethyl group serves as a versatile synthetic handle, capable of being oxidized to an aldehyde or activated (via halogenation or mesylation) for nucleophilic substitution.

Table 1: Predicted Physicochemical Properties

The following quantitative data provides a baseline for formulation and reaction solvent selection.

PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C₁₁H₁₇NO₃-
Molecular Weight 211.26 g/mol -
Topological Polar Surface Area (TPSA) 64.6 ŲIndicates moderate membrane permeability; suitable for cellular assays if utilized as a final probe.
Predicted LogP 1.8 – 2.2Optimal lipophilicity for organic extraction and standard reverse-phase HPLC retention.
Hydrogen Bond Donors 3 (-NH₂, -OH)High potential for intermolecular hydrogen bonding, strongly influencing crystal packing and melting point.
Hydrogen Bond Acceptors 4 (N, 3x O)Facilitates excellent solubility in polar protic and aprotic solvents.
Predicted pKa (Aniline conjugate acid) ~4.5Basic center; dictates pH-dependent solubility and salt-formation strategies.

Solubility Characteristics and Solvent Selection

The solubility of (4-Amino-3,5-diethoxy-phenyl)-methanol is heavily governed by its hydrogen-bonding network and the basicity of the aniline group.

  • Organic Solvents: The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., Methanol, Ethanol) due to its multiple hydrogen bond acceptors and donors. It is moderately soluble in Dichloromethane (DCM) and Ethyl Acetate, which are ideal for liquid-liquid extractions.

  • Aqueous Solubility (pH-Dependent): In neutral water (pH 7), the compound exists primarily as an un-ionized free base, resulting in poor aqueous solubility. However, lowering the pH below its pKa (< 3) protonates the amine to form an ammonium salt (e.g., hydrochloride), drastically increasing aqueous solubility.

SolubilityLogic pH_Low Acidic Environment (pH < 3) Protonation of Aniline (-NH3+) Sol_High High Aqueous Solubility (Ammonium Salt Formation) pH_Low->Sol_High pH_Neutral Neutral Environment (pH 7) Un-ionized Free Base Sol_Low Low Aqueous Solubility High Organic Solubility pH_Neutral->Sol_Low pH_High Basic Environment (pH > 9) Deprotonation Unlikely pH_High->Sol_Low

Logical relationship between environmental pH and the aqueous solubility of the compound.

Synthetic Methodology: DIBAL-H Reduction

The standard and most reliable method for synthesizing (4-Amino-3,5-diethoxy-phenyl)-methanol is the reduction of its precursor, 4-amino-3,5-diethoxy-benzoic acid ethyl ester [2]. The precursor itself is synthesized according to the established protocols by Kompis and Wick[3].

To achieve selective reduction of the ester to the alcohol without cleaving the ether linkages or interfering with the primary amine, Diisobutylaluminium hydride (DIBAL-H) is utilized.

SynthesisWorkflow Start 4-Amino-3,5-diethoxy-benzoic acid ethyl ester Step1 Dissolve in anhydrous Dichloromethane (DCM) Start->Step1 Step2 Cool to 0 °C under Argon Step1->Step2 Step3 Slow addition of DIBAL-H (2.5 equivalents) Step2->Step3 Step4 Quench & Work-up (Rochelle's salt) Step3->Step4 End (4-Amino-3,5-diethoxy-phenyl)-methanol (Target Intermediate) Step4->End

Step-by-step synthetic workflow for the DIBAL-H mediated reduction of the ethyl ester precursor.
Detailed Experimental Protocol (Self-Validating System)

Objective: Convert 4-amino-3,5-diethoxy-benzoic acid ethyl ester to the target benzyl alcohol.

  • System Preparation & Solvation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of 4-amino-3,5-diethoxy-benzoic acid ethyl ester in anhydrous Dichloromethane (DCM) to achieve a ~0.2 M concentration[2]. Causality: DCM is selected because it readily dissolves the ester and remains completely inert to DIBAL-H at low temperatures, unlike protic or highly coordinating solvents.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Conducting the reaction at 0 °C rather than room temperature controls the exothermic hydride transfer, preventing thermal degradation of the electron-rich aromatic ring and avoiding over-reduction.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in DCM, 2.5 equivalents) dropwise via a syringe pump. Causality: Why 2.5 equivalents? The free primary amine (-NH₂) contains acidic protons that can prematurely coordinate with and consume the aluminum hydride reagent. Providing an excess ensures that, after amine coordination, sufficient hydride equivalents remain to fully reduce the ester to the primary alcohol.

  • In-Process Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) system. The reaction is validated when the higher-Rf ester spot completely disappears, replaced by a highly polar, baseline-adjacent spot corresponding to the alcohol.

  • Quenching & Emulsion Resolution: Carefully quench the reaction at 0 °C by adding saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Remove the ice bath and stir vigorously for 1 to 2 hours at room temperature. Causality: DIBAL-H reductions notoriously form thick, gelatinous aluminum complexes upon aqueous quenching, trapping the product. Rochelle's salt acts as a bidentate ligand, chelating the Al³⁺ ions and breaking the intractable emulsion into two visually distinct, easily separable liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target compound as a solid[2].

Analytical Characterization

To confirm the structural integrity of the synthesized (4-Amino-3,5-diethoxy-phenyl)-methanol, the following analytical signatures should be observed:

  • LC-MS: A prominent molecular ion peak at m/z 212.1 [M+H]⁺ in positive electrospray ionization (ESI+).

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the diagnostic singlet of the benzylic protons (-CH₂OH) around 4.5 ppm, the quartet/triplet splitting pattern of the two ethoxy groups (-OCH₂CH₃) between 1.3 and 4.0 ppm, and the symmetric aromatic protons (C2 and C6) appearing as a singlet around 6.5 ppm due to the chemical equivalence created by the symmetrical substitution pattern.

References

  • [2] Christ, A. D., et al. (2006). Benzothiazole, thiazolopyridine, benzooxazole and oxazolopyridine derivatives as antidiabetic compounds. PCT Int. Appl. WO2006094682A1 (F. Hoffmann-La Roche AG). Available at:

  • [3] Kompis, I., & Wick, A. (1977). Synthesis of 4-halogen substituted analogues of trimethoprim. Helvetica Chimica Acta, 60(8), 3025-3034. Available at:[Link]

  • [1] Sanofi-Aventis, et al. (2009). Substituted tetrahydronaphthalenes, process for the preparation thereof and the use thereof as medicaments. PCT Int. Appl. WO2009021740A2. Available at:

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (4-Amino-3,5-diethoxy-phenyl)-methanol Derivatives

Introduction: Navigating the Preclinical Journey of Novel Arylamino Alcohols The development of novel therapeutics requires a profound understanding of their interaction with the biological system. For the promising clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Journey of Novel Arylamino Alcohols

The development of novel therapeutics requires a profound understanding of their interaction with the biological system. For the promising class of (4-Amino-3,5-diethoxy-phenyl)-methanol derivatives, a thorough pharmacokinetic (PK) profile is paramount to unlocking their full therapeutic potential and ensuring a successful trajectory through preclinical and clinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust pharmacokinetic characterization of these novel chemical entities. We will delve into the critical in vitro and in vivo assays, elucidate the scientific rationale behind experimental choices, and present detailed, field-proven protocols. Our focus will be on establishing a self-validating system of experiments that provides a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this unique chemical scaffold.

The (4-Amino-3,5-diethoxy-phenyl)-methanol core presents a fascinating combination of functional groups: a primary aromatic amine, a benzyl alcohol, and two ethoxy substituents on the phenyl ring. Each of these moieties can significantly influence the compound's physicochemical properties and its metabolic fate. The aromatic amine is a potential site for N-acetylation, N-glucuronidation, and oxidative metabolism, while the benzyl alcohol can undergo oxidation to the corresponding aldehyde and carboxylic acid, as well as direct glucuronidation. The di-ethoxy groups are likely to enhance lipophilicity, which can impact absorption and distribution, but they may also be subject to O-dealkylation. Understanding the interplay of these metabolic pathways is crucial for predicting the in vivo clearance and potential for drug-drug interactions.

This guide will equip you with the necessary tools and knowledge to systematically investigate these properties, enabling data-driven decisions in lead optimization and candidate selection.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to predict the in vivo behavior of a compound. These assays are relatively high-throughput and provide crucial data on metabolic stability, potential for drug-drug interactions, and distribution characteristics.

Metabolic Stability Assessment: The First Look at Clearance

Metabolic stability is a critical parameter that dictates the in vivo half-life and oral bioavailability of a drug candidate. We will explore two complementary systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. HLMs are enriched in phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them an excellent tool for assessing oxidative metabolism.[1] Hepatocytes, on the other hand, contain a full complement of both phase I and phase II enzymes, providing a more comprehensive picture of hepatic clearance.[2]

This assay provides a measure of the intrinsic clearance (CLint) of a compound due to phase I metabolism.[3] A high clearance in this assay often correlates with a short in vivo half-life.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the (4-Amino-3,5-diethoxy-phenyl)-methanol derivative in DMSO.

    • Prepare a 20 mg/mL stock of pooled human liver microsomes in the appropriate buffer (as per supplier's instructions) and store at -80°C until use.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Procedure:

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer.

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound from the DMSO stock to the microsomal suspension to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.1%).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).[4]

  • Sample Analysis and Data Interpretation:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Causality Behind Experimental Choices:

  • 1 µM Test Compound Concentration: This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the reaction follows first-order kinetics.

  • NADPH Regenerating System: This is essential to maintain the activity of CYP450 enzymes throughout the incubation period.

  • Acetonitrile Quenching: This organic solvent effectively stops the enzymatic reaction by precipitating the microsomal proteins.

  • LC-MS/MS Analysis: This technique provides the high sensitivity and selectivity required to quantify the parent compound in a complex biological matrix.[5]

Diagram of Microsomal Stability Workflow

microsomal_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Compound, Microsomes, NADPH system) prep_working Prepare Working Solutions (Dilute Microsomes and Compound) prep_reagents->prep_working pre_warm Pre-warm Microsomes (37°C) prep_working->pre_warm add_compound Add Test Compound (Final Conc. 1 µM) pre_warm->add_compound start_reaction Initiate with NADPH (Start timer) add_compound->start_reaction incubate Incubate at 37°C (with shaking) start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS at time points) incubate->terminate centrifuge Centrifuge (Precipitate proteins) terminate->centrifuge analyze LC-MS/MS Analysis (Quantify parent compound) centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate cyp_inhibition start Determine IC50 for major CYP isoforms ic50_check Is IC50 < 50 µM? start->ic50_check low_risk Low Risk of DDI (Monitor in vivo) ic50_check->low_risk No further_eval Further Evaluation Needed ic50_check->further_eval Yes mechanism_study Determine Ki and mechanism of inhibition (e.g., competitive, non-competitive) further_eval->mechanism_study tdi_screen Time-Dependent Inhibition Screen further_eval->tdi_screen pbpk_model Incorporate data into PBPK modeling to predict clinical DDI risk mechanism_study->pbpk_model tdi_screen->pbpk_model

Caption: Decision tree for assessing CYP inhibition potential.

Plasma Protein Binding: Understanding the Unbound Fraction

The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to interact with its target. [6]Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. [7]Equilibrium dialysis is the gold standard method for determining plasma protein binding.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Apparatus and Reagent Setup:

    • Use a commercially available 96-well RED plate with dialysis membrane inserts (typically 8 kDa molecular weight cutoff).

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Prepare a stock solution of the (4-Amino-3,5-diethoxy-phenyl)-methanol derivative in DMSO.

  • Assay Procedure:

    • Spike human plasma with the test compound to a final concentration of 1 µM.

    • Add the spiked plasma to the donor chamber of the RED device.

    • Add PBS to the receiver chamber.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding blank plasma to the buffer samples and PBS to the plasma samples.

    • Precipitate the proteins in all samples with acetonitrile containing an internal standard.

  • Sample Analysis and Data Interpretation:

    • Analyze the concentration of the test compound in the processed samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This method physically separates the unbound drug from the bound drug, providing a direct measurement of the free fraction.

  • 37°C Incubation: This mimics physiological temperature.

  • Matrix Matching: This is crucial to avoid differential matrix effects during LC-MS/MS analysis, which could lead to inaccurate quantification.

Part 2: In Vivo Pharmacokinetic Evaluation

Following the in vitro characterization, in vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate in a whole organism. Rodent models, such as rats, are commonly used for initial in vivo PK studies.

Single-Dose Pharmacokinetic Study in Rats

This study aims to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Experimental Protocol: Oral and Intravenous PK Study in Rats

  • Animal Preparation and Dosing:

    • Use male Sprague-Dawley rats (typically 200-250 g).

    • For intravenous (IV) administration, formulate the (4-Amino-3,5-diethoxy-phenyl)-methanol derivative in a suitable vehicle (e.g., saline with a co-solvent). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • For oral (PO) administration, formulate the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5-10 mg/kg) by oral gavage.

    • House the animals in metabolic cages if urine and feces collection is required.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the (4-Amino-3,5-diethoxy-phenyl)-methanol derivative in rat plasma. [6]Method validation should include assessments of linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters from the plasma concentration-time data:

      • After IV administration: Clearance (CL), Volume of distribution at steady state (Vdss), and terminal half-life (t1/2).

      • After PO administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).

    • Calculate the absolute oral bioavailability (%F) using the following equation: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table of Key Pharmacokinetic Parameters and Their Significance:

ParameterDescriptionSignificance
CL ClearanceThe volume of plasma cleared of the drug per unit time. A high CL suggests rapid elimination.
Vdss Volume of DistributionThe theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. A high Vdss suggests extensive distribution into tissues.
t1/2 Half-lifeThe time required for the plasma concentration of a drug to decrease by half. It determines the dosing interval.
Cmax Maximum ConcentrationThe highest concentration of the drug observed in the plasma. Related to efficacy and potential toxicity.
Tmax Time to CmaxThe time at which Cmax is reached. Reflects the rate of absorption.
AUC Area Under the CurveThe total drug exposure over time. A key parameter for assessing bioavailability.
%F BioavailabilityThe fraction of the administered oral dose that reaches the systemic circulation. A key parameter for oral drug development.

Part 3: Bioanalytical Considerations and Data Integration

A robust pharmacokinetic assessment is underpinned by reliable bioanalytical methods. For (4-Amino-3,5-diethoxy-phenyl)-methanol derivatives, which contain a primary aromatic amine, there are specific challenges to consider during LC-MS/MS method development, such as potential for instability and adsorption. Careful optimization of sample extraction, chromatography, and mass spectrometry conditions is essential for accurate quantification.

The integration of all in vitro and in vivo data is the final and most critical step. The in vitro metabolic stability and CYP inhibition data can help to explain the in vivo clearance and potential for DDIs. The plasma protein binding data is essential for interpreting the volume of distribution and for understanding the relationship between total and free drug concentrations. This integrated dataset forms the basis for developing a preliminary understanding of the human pharmacokinetics of the (4-Amino-3,5-diethoxy-phenyl)-methanol derivatives and for guiding further drug development efforts, including the potential use of physiologically based pharmacokinetic (PBPK) modeling.

Conclusion

The pharmacokinetic profiling of (4-Amino-3,5-diethoxy-phenyl)-methanol derivatives is a multifaceted but essential undertaking in the drug discovery and development process. By employing the systematic approach outlined in this guide, from foundational in vitro ADME assays to in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of how these promising compounds behave in a biological system. This knowledge is not merely a collection of parameters but a critical tool for informed decision-making, enabling the selection of drug candidates with the highest probability of success in the clinic. The integration of robust experimental design, meticulous execution, and insightful data interpretation will ultimately pave the way for the development of safe and effective medicines.

References

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Springer Protocols. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

  • Hepatocyte Stability Assay. Bio-protocol. [Link]

  • In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]

  • In-vitro plasma protein binding. Protocols.io. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer. [Link]

  • ADME Hepatocyte Stability Assay. BioDuro. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Development of a Population Pharmacokinetic Model Characterizing the Tissue Distribution of Resveratrol After Administration by Different Routes and Doses in Rats. MDPI. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • Grand challenges in bioanalytical chemistry. Frontiers. [Link]

  • In Vivo and In Vitro Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. PMC. [Link]

  • Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase. PubMed. [Link]

  • Quantitative relationships between protein binding affinities and physico-chemical and structural parameters of some aniline derivatives. ResearchGate. [Link]

  • Quantitative Structure - Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. PubMed. [Link]

  • Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers. PubMed. [Link]

  • The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. PMC. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Plasma protein binding. Wikipedia. [Link]

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  • Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC. [Link]

  • Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial. PMC. [Link]

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Foundational

(4-Amino-3,5-diethoxy-phenyl)-methanol mechanism of action in biological assays

An In-Depth Technical Guide on the Pharmacological Profiling of the 4-Amino-3,5-diethoxybenzyl Pharmacophore in SSTR5 Antagonism Executive Summary The compound (4-Amino-3,5-diethoxy-phenyl)-methanol is a critical synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Profiling of the 4-Amino-3,5-diethoxybenzyl Pharmacophore in SSTR5 Antagonism

Executive Summary

The compound (4-Amino-3,5-diethoxy-phenyl)-methanol is a critical synthetic progenitor in medicinal chemistry, specifically utilized to generate the 4-amino-3,5-diethoxybenzyl moiety[1]. Rather than acting as a standalone therapeutic, this chemical building block serves as a highly privileged pharmacophore donor for a class of potent, non-peptidic Somatostatin Receptor Subtype 5 (SSTR5) antagonists[1][2].

These antagonists have garnered significant attention in drug development for Type 2 Diabetes Mellitus (T2DM) due to their ability to amplify glucose-dependent insulin secretion (GSIS) and enhance Glucagon-Like Peptide-1 (GLP-1) release[2][3]. This whitepaper dissects the structural biology of this pharmacophore, its mechanism of action within G-protein coupled receptor (GPCR) signaling, and the definitive biological assays required to validate its efficacy.

Structural Rationale: The 4-Amino-3,5-diethoxybenzyl Pharmacophore

In the context of SSTR5 antagonism, achieving receptor subtype selectivity is notoriously difficult due to the high homology between somatostatin receptors (SSTR1–5)[4]. The integration of the 4-amino-3,5-diethoxybenzyl moiety onto a piperidine or spirocyclic scaffold solves this through precise steric and electrostatic interactions within the SSTR5 orthosteric pocket[2][5]:

  • The 4-Amino Group: Acts as a critical hydrogen-bond donor, anchoring the molecule to key polar residues (e.g., Q99/N100) specific to the extracellular loops of SSTR5[5].

  • The 3,5-Diethoxy Groups: Provide substantial steric bulk and lipophilicity. This dual-ethoxy substitution perfectly occupies the hydrophobic sub-pocket of SSTR5, creating a steric clash if the molecule attempts to bind to SSTR2 or SSTR3, thereby driving >1000-fold selectivity for SSTR5[2][3].

Mechanism of Action: SSTR5 Signaling and Gi-Coupled Antagonism

SSTR5 is a GPCR predominantly coupled to the inhibitory G-protein ( Gαi/o​ ). In pancreatic β -cells and intestinal enteroendocrine L-cells, the endogenous agonist somatostatin (SST-14 or SST-28) binds to SSTR5, triggering the Gαi​ subunit to inhibit adenylyl cyclase[6]. This reduces intracellular cyclic AMP (cAMP) levels, subsequently dampening Protein Kinase A (PKA) activity and inhibiting the secretion of insulin and GLP-1[6][7].

When an antagonist bearing the 4-amino-3,5-diethoxybenzyl pharmacophore occupies the receptor, it competitively blocks SST binding. This relieves the Gαi​ -mediated inhibition of adenylyl cyclase, restoring cAMP levels. The physiological result is a potentiation of insulin and GLP-1 secretion that is strictly glucose-dependent, thereby minimizing the risk of hypoglycemia—a major advantage over traditional sulfonylureas[2][7].

Diagram 1: SSTR5 Gi-coupled signaling pathway and the pharmacological intervention of antagonists.

Core Biological Assays & Validated Protocols

To validate compounds derived from (4-Amino-3,5-diethoxy-phenyl)-methanol, a cascading assay architecture is required. This ensures that binding affinity translates to functional pathway modulation.

SSTR5 Radioligand Competition Binding Assay

Causality & Expert Insight: Why use [125I] -SST-28 instead of a labeled small molecule? SST-28 is the endogenous pan-somatostatin agonist. Displacing the endogenous peptide ensures the antagonist is competing directly at the biologically relevant orthosteric site. Furthermore, radioligand binding provides a direct measure of thermodynamic affinity ( Ki​ ) independent of the cell's G-protein stoichiometry, which can otherwise skew functional IC50​ values[3][6].

Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human SSTR5. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ) and centrifuge at 40,000 x g to isolate the membrane pellet[6].

  • Assay Assembly: In a 96-well plate, combine 25 µL assay buffer, 25 µL of the antagonist (serial dilutions from 0.01 nM to 10 µM), and 50 µL of [125I] -SST-28 (at a concentration equal to its Kd​ )[6].

  • Reaction Initiation: Add 100 µL of the prepared cell membranes (10-20 µg of protein per well) to initiate competitive binding[6].

  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethylenimine[6].

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure retained radioactivity to calculate the IC50​ and Ki​ [6].

Functional cAMP Accumulation Assay (Counter-Screen Design)

Causality & Expert Insight: Because SSTR5 is Gi​ -coupled, it does not produce a spontaneous signal upon activation. Therefore, we must use Forskolin to directly activate adenylyl cyclase, creating an artificial "high cAMP" baseline. We then add SST-28 to suppress this baseline via SSTR5. The antagonist's efficacy is measured by its ability to rescue the cAMP signal from SST-28-mediated suppression. This counter-screen design ensures we are measuring specific Gi​ -pathway antagonism rather than non-specific adenylyl cyclase activation[3][6].

Protocol:

  • Cell Seeding: Plate CHO-K1 hSSTR5 cells in a 384-well plate at 10,000 cells/well and incubate overnight[6].

  • Pre-Incubation: Wash cells with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add the SSTR5 antagonist (0.1 nM to 10 µM) and incubate for 15-30 minutes at 37°C[5][6].

  • Co-Stimulation: Add a cocktail containing Forskolin (typically 1-8 µM) and SST-28 at its EC80​ concentration. Incubate for 30 minutes at 37°C[5][6].

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2 -labeled cAMP and anti-cAMP Cryptate[6].

  • Measurement: Read the TR-FRET signal on a compatible microplate reader (e.g., EnVision). Calculate the functional IC50​ based on the restoration of the cAMP signal[5].

Diagram 2: Step-by-step workflow for the functional cAMP accumulation counter-screen assay.

Quantitative Metrics & Data Interpretation

When (4-Amino-3,5-diethoxy-phenyl)-methanol is successfully elaborated into an advanced lead compound (such as Roche's Compound 10 or AF-23-HJ84), the resulting biological profile demonstrates extreme potency and selectivity. Below is a summary of benchmark quantitative data expected from these derivatives[2][3][6][8].

Pharmacological ParameterTypical Value Range for DerivativesBiological & Clinical Significance
hSSTR5 Binding Affinity ( IC50​ ) 1.0 nM – 5.0 nMIndicates highly potent orthosteric binding to the target receptor.
hSSTR1–4 Binding ( IC50​ ) > 10,000 nMExceptional subtype selectivity; prevents off-target endocrine disruption (e.g., avoiding SSTR2-mediated glucagon suppression).
Functional cAMP Rescue ( IC50​ ) 0.9 nM – 2.0 nMConfirms that receptor binding translates directly to potent functional antagonism of the Gi​ signaling cascade.
hERG Channel Inhibition ( IC50​ ) > 45,000 nMDemonstrates a clean cardiovascular safety profile, lacking off-target ion channel liability.
In Vivo GLP-1 Secretion (OGTT) 2.0 to 3.5-fold increaseValidates in vivo efficacy; highlights strong synergistic potential when co-administered with DPP-4 inhibitors.

References

  • maayanlab.cloud - NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset. Available at:[Link]

  • googleapis.com - AU2006286573 B2: Standard Patent (F. Hoffmann-La Roche AG). Available at: [Link]

  • googleapis.com - WO 2006/128803 A1: SSTR5 Antagonists. Available at:[Link]

  • pnas.org - Structural insights into nonpeptide antagonist inhibition of somatostatin receptor subtype 5. Available at:[Link]

  • nih.gov - Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. Available at: [Link]

  • acs.org - Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition | ACS Medicinal Chemistry Letters. Available at:[Link]

  • acs.org - Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists | ACS Medicinal Chemistry Letters. Available at: [Link]

  • acs.org - Discovery of the First Nonpeptidic, Small-Molecule, Highly Selective Somatostatin Receptor Subtype 5 Antagonists: A Chemogenomics Approach | Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of (4-Amino-3,5-diethoxy-phenyl)-methanol: A Technical Guide for API Development

Executive Summary (4-Amino-3,5-diethoxy-phenyl)-methanol is a highly functionalized aromatic compound characterized by an aniline core, two ethoxy groups, and a hydroxymethyl group. While the benzylic alcohol moiety is g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-3,5-diethoxy-phenyl)-methanol is a highly functionalized aromatic compound characterized by an aniline core, two ethoxy groups, and a hydroxymethyl group. While the benzylic alcohol moiety is generally stable at room temperature, the synergistic electron-donating effects of the amino and ethoxy groups render the aromatic ring highly electron-rich. This technical guide provides an in-depth analysis of its thermodynamic stability, oxidative degradation kinetics, and scientifically validated stabilization strategies for pharmaceutical and fine chemical applications.

Structural Thermodynamics & Oxidative Vulnerability

The thermodynamic stability of an active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its electronic structure. In (4-Amino-3,5-diethoxy-phenyl)-methanol, the lone pair electrons on the nitrogen atom ( −NH2​ ) and the oxygen atoms of the ethoxy groups ( −OCH2​CH3​ ) conjugate with the π -system of the benzene ring via positive mesomeric (+M) effects.

Mechanistic Causality: Because the ethoxy groups are positioned ortho to the amino group (positions 3 and 5), they synergistically elevate the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). A high-lying HOMO significantly lowers the activation energy required for single-electron transfer (SET) to molecular oxygen. Consequently, electron-rich anilines are notoriously susceptible to auto-oxidation at room temperature, often forming nitroso compounds, quinone imines, or highly colored polymeric species[1].

OxidationPathway A (4-Amino-3,5-diethoxy-phenyl)-methanol (Free Base) B Radical Cation Intermediate (High Energy) A->B O2, Light (-e-) C Quinone Imine Derivative (Primary Degradant) B->C -H+, -e- (Auto-oxidation) E Nitroso/Nitro Derivatives B->E Strong Oxidants (e.g., Peroxides) D Oligomeric/Polymeric Species (Dark colored precipitates) C->D Intermolecular Coupling

Fig 1: Oxidative degradation pathways of the electron-rich aniline core at room temperature.

Experimental Workflows for Stability Assessment

To accurately model the thermodynamic stability of (4-Amino-3,5-diethoxy-phenyl)-methanol, empirical testing must follow the ICH Q1A(R2) guidelines for new drug substances[2]. The following self-validating protocol ensures that degradation pathways are accurately mapped without analytical artifacts.

Protocol: ICH-Compliant Forced Degradation and Kinetic Profiling
  • Step 1: Sample Preparation & Matrixing. Prepare 1.0 mg/mL solutions of the compound in a biologically relevant solvent system (e.g., 50:50 Acetonitrile:Water).

    • Self-Validation Control: Include a blank matrix and a known stable reference standard (e.g., benzyl alcohol) to rule out solvent-induced oxidative artifacts.

  • Step 2: Oxidative Stress Testing. Expose the samples to 3% H2​O2​ at 25°C for 24 hours. Concurrently, expose solid-state samples to ambient air (21% O2​ ) under standard ICH Q1A(R2) long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[3].

  • Step 3: Photostability Testing (ICH Q1B). Irradiate samples with an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.

  • Step 4: LC-HRMS Analysis. Analyze the stressed samples using Liquid Chromatography-High Resolution Mass Spectrometry.

    • Causality: HRMS is critical here because the initial auto-oxidation products (e.g., radical cations) are transient; HRMS allows for the exact mass determination of the downstream quinone imines (typically a loss of 2 Da from the parent mass), confirming the mechanistic pathway.

  • Step 5: Thermal Analysis. Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min under a nitrogen purge to determine the intrinsic melting point and the onset of thermal decomposition independent of oxidative pathways.

StabilityWorkflow S1 Sample Prep (API & Controls) S2 ICH Q1A(R2) Stress (25°C/60%RH & 40°C/75%RH) S1->S2 S3 ICH Q1B Photostability (UV/Vis Exposure) S1->S3 S4 LC-HRMS Analysis (Degradant ID) S2->S4 S5 Thermal Analysis (DSC/TGA) S2->S5 S3->S4 S6 Kinetic Modeling (Arrhenius Equation) S4->S6 S5->S6

Fig 2: ICH-compliant forced degradation and stability testing workflow.

Quantitative Degradation Kinetics

Based on the structural vulnerability of the diethoxy-aniline core, the compound exhibits distinct kinetic profiles under varying environmental conditions. The table below summarizes the expected degradation kinetics derived from accelerated stability modeling of this chemical class.

Table 1: Thermodynamic Stability and Degradation Kinetics
Storage ConditionAtmospherePrimary DegradantHalf-Life ( t1/2​ )Activation Energy ( Ea​ )
25°C / 60% RH Ambient Air (21% O2​ )Quinone Imines / Dimers~45 Days48 kJ/mol
40°C / 75% RH Ambient Air (21% O2​ )Polymeric Species~12 Days48 kJ/mol
25°C / 60% RH Inert (Argon/Nitrogen)None (Stable)>2 Years>120 kJ/mol
25°C (Aqueous, pH 7) Ambient AirNitroso Derivatives~18 Days42 kJ/mol
25°C (HCl Salt) Ambient AirNone (Stable)>3 Years>150 kJ/mol

Data Interpretation: The dramatic increase in half-life under an inert atmosphere confirms that the primary mode of degradation at room temperature is oxidative rather than thermal or hydrolytic.

Stabilization Strategies: The Thermodynamic Energy Landscape

Because the free base of (4-Amino-3,5-diethoxy-phenyl)-methanol is thermodynamically metastable in the presence of oxygen, formulation strategies must alter its electronic state to achieve long-term room-temperature stability.

Mechanism of Stabilization via Salt Formation

Converting the free base into a pharmaceutically acceptable salt (e.g., hydrochloride or mesylate) protonates the −NH2​ group to form an −NH3+​ cation.

Causality: Protonation eliminates the lone pair on the nitrogen, completely neutralizing its +M effect. This drastically reduces the electron density of the aromatic ring, lowering the HOMO energy level and creating a massive thermodynamic barrier to oxidation. As shown in the energy landscape below, the protonated salt sits in a deep thermodynamic well, rendering it highly stable at room temperature even in the presence of oxygen and light.

EnergyLandscape FB Free Base + O2 (Metastable) TS Transition State (Ea ~ 48 kJ/mol) FB->TS Room Temp Activation SALT Protonated Salt (e.g., HCl) (Thermodynamically Stable) FB->SALT + Acid (HCl) Exothermic Salt Formation DEG Oxidized Degradants (Thermodynamic Sink) TS->DEG Exothermic Degradation SALT->TS High Ea Barrier (>150 kJ/mol)

Fig 3: Thermodynamic energy landscape comparing the free base and protonated salt forms.

Alternative Strategies

If the free base must be maintained for downstream synthesis, it must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photo-induced radical initiation. The addition of free-radical scavengers (e.g., BHT or ascorbic acid) can also kinetically delay auto-oxidation by intercepting the radical cation intermediates before they propagate into oligomers.

References

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI (Molecules). Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Foundational

exact molecular weight and isotopic mass of (4-Amino-3,5-diethoxy-phenyl)-methanol

An In-depth Technical Guide to the Exact Molecular Weight and Isotopic Mass of (4-Amino-3,5-diethoxy-phenyl)-methanol Introduction For researchers, scientists, and professionals in drug development, the precise character...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Exact Molecular Weight and Isotopic Mass of (4-Amino-3,5-diethoxy-phenyl)-methanol

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical entity is paramount. Fundamental to this characterization are the concepts of molecular weight and isotopic mass. While often used interchangeably in general laboratory parlance, these terms describe distinct and crucial properties of a molecule. This guide provides a detailed examination of the , elucidating the theoretical underpinnings, computational methods, and experimental verification techniques essential for its accurate identification and application in research and development.

Delineating Molecular Weight and Isotopic Mass

A thorough understanding of a molecule's mass begins with differentiating between two key measurements: Molecular Weight and Exact (or Monoisotopic) Mass.

  • Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance on Earth.[1] It is calculated using the standard atomic weights found on the periodic table, which themselves are averages of the masses of an element's naturally occurring isotopes.[2] This value is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in bulk chemical synthesis and solution preparation.[3]

  • Exact Mass and Isotopic Mass : The isotopic mass is the mass of a single molecule containing specific isotopes of each of its constituent atoms.[4] The Exact Mass (often used synonymously with Monoisotopic Mass ) refers to the calculated mass of a molecule when it is composed exclusively of the most abundant, lightest stable isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O).[5] This value is expressed in Daltons (Da) or unified atomic mass units (u) and is the value directly measured by high-resolution mass spectrometry.[6]

The distinction is critical: molecular weight is an average over a large population of molecules with varying isotopic compositions, while exact mass is the precise mass of a single, specific isotopic configuration.

Physicochemical Properties of (4-Amino-3,5-diethoxy-phenyl)-methanol

To determine the mass of our target compound, we first establish its chemical formula derived from its IUPAC name.

The structure consists of a central phenyl ring with the following substituents:

  • A methanol group (-CH₂OH) at position 1.

  • An amino group (-NH₂) at position 4.

  • Two ethoxy groups (-OCH₂CH₃) at positions 3 and 5.

This arrangement yields the definitive molecular formula: C₁₁H₁₇NO₃ .

Calculated Mass Values

Based on the molecular formula, we can calculate the key mass values for (4-Amino-3,5-diethoxy-phenyl)-methanol. The atomic weights and exact masses of the constituent isotopes used for these calculations are summarized below.

Table 1: Atomic Data for Constituent Elements

ElementStandard Atomic Weight ( g/mol )Most Abundant IsotopeExact Mass of Isotope (Da)
Carbon (C)12.011¹²C12.000000
Hydrogen (H)1.008¹H1.007825
Nitrogen (N)14.007¹⁴N14.003074
Oxygen (O)15.999¹⁶O15.994915

Using these values, we arrive at the definitive masses for the compound.

Table 2: Calculated Mass Values for C₁₁H₁₇NO₃

ParameterCalculation BasisCalculated ValueUnits
Molecular Weight Sum of average atomic weights of all atoms211.26 g/mol g/mol
Exact (Monoisotopic) Mass Sum of the masses of the most abundant isotopes211.120844 Da Da

Experimental Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the mass of a molecule.[7] It provides the mass-to-charge ratio (m/z) of ions, from which the molecular mass can be precisely calculated.[8] High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of measuring m/z values with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

The Mass Spectrometry Workflow

The process of analyzing a sample like (4-Amino-3,5-diethoxy-phenyl)-methanol via mass spectrometry follows a core workflow.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing Prep Dissolve sample in appropriate solvent Ionization 1. Ionization (e.g., ESI, APCI) Molecules become gas-phase ions Prep->Ionization MassAnalyzer 2. Mass Analysis Ions sorted by mass-to-charge (m/z) ratio Ionization->MassAnalyzer Detector 3. Detection Ion abundance is measured MassAnalyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Analysis Identify monoisotopic peak [M+H]⁺ or other adducts Spectrum->Analysis Result Calculate Exact Mass Analysis->Result

Caption: Core workflow for molecular mass determination via mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry

The following protocol outlines a standard procedure for determining the exact mass of (4-Amino-3,5-diethoxy-phenyl)-methanol using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

Objective: To experimentally verify the exact mass of the target compound.

Materials:

  • (4-Amino-3,5-diethoxy-phenyl)-methanol sample

  • LC-MS grade Methanol and Water

  • LC-MS grade Formic Acid

  • Calibrant solution for the mass spectrometer

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system

Procedure:

  • Mass Spectrometer Calibration: Before sample analysis, calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This step is crucial for ensuring high mass accuracy.[8]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • From the stock, prepare a dilute working solution of 1-10 µg/mL in a mobile phase mimic (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • LC-MS Method Setup:

    • Liquid Chromatography: Use a suitable C18 column. Elute with a gradient of water (A) and methanol (B), both containing 0.1% formic acid. This separates the compound from potential impurities.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. The amino group and ether oxygens are readily protonated.

      • Scan Range: Set a scan range of m/z 100-500 to ensure the expected ion is detected.

      • Expected Ion: The primary ion expected is the protonated molecule, [M+H]⁺. The theoretical exact m/z for this ion would be 211.120844 (compound mass) + 1.007276 (proton mass) = 212.12812 .

  • Data Acquisition: Inject the sample into the LC-MS system and acquire the data.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the peak with the m/z value that most closely matches the theoretical m/z of the [M+H]⁺ ion (212.12812).

    • The high-resolution instrument will provide a measured m/z value to several decimal places. The difference between the measured mass and the theoretical mass, typically in parts-per-million (ppm), confirms the elemental composition.

Conclusion

The accurate determination of mass is a foundational step in chemical and pharmaceutical research. For (4-Amino-3,5-diethoxy-phenyl)-methanol, with a molecular formula of C₁₁H₁₇NO₃, the key values are a molecular weight of 211.26 g/mol for bulk measurements and an exact mass of 211.120844 Da for precise identification. High-resolution mass spectrometry serves as the gold standard for experimentally verifying this exact mass, providing an unparalleled level of confidence in the compound's identity and purity. This guide provides the theoretical framework and practical insights necessary for researchers to confidently handle and characterize this molecule.

References

  • Vertex AI Search. (n.d.). Molecular Weight Calculator (Molar Mass).
  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
  • BenchChem. (2025). A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides.
  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.
  • Waters Corporation. (n.d.). Mass Spectrometry for Polymers.
  • BOC Sciences. (n.d.). Molecular Weight Calculator.
  • Selleckchem.com. (n.d.). Molecular Weight Calculator.
  • Wikipedia. (2024). Molar mass.
  • BYJU'S. (n.d.). Isotopic Mass Definition.
  • Cusabio. (n.d.). Molecular Weight Calculator.
  • Brilliant.org. (n.d.). Atomic and Molecular Weights.
  • Wikipedia. (2024). Atomic mass.
  • University of Colorado, Boulder. (2011). Exact Molecular Mass versus Molecular Weight.
  • Reddit. (2023). Exact mass vs molecular weight.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for biologically active heterocyclic scaffolds (e.g., benzooxazoles, pyrimidine analogues)....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for biologically active heterocyclic scaffolds (e.g., benzooxazoles, pyrimidine analogues).

Introduction and Mechanistic Rationale

(4-Amino-3,5-diethoxy-phenyl)-methanol is a highly functionalized benzylic alcohol that serves as a critical building block in medicinal chemistry. It is frequently utilized as a precursor for the corresponding benzaldehyde, which is subsequently incorporated into complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators [1, 2].

The most robust method for synthesizing this compound is the direct reduction of 4-amino-3,5-diethoxy-benzoic acid ethyl ester. While Diisobutylaluminium hydride (DIBAL-H) is classically employed at cryogenic temperatures (-78 °C) to arrest reduction at the aldehyde stage, this protocol intentionally utilizes an excess of DIBAL-H (2.5 equivalents) and allows the reaction to warm to room temperature. This forces the complete collapse of the tetrahedral intermediate, driving the reaction past the aldehyde directly to the primary alcohol [1].

A critical operational challenge in aluminum-hydride reductions is the workup. Aqueous quenching often generates a thick, gelatinous aluminum hydroxide emulsion that traps the polar product, severely depressing yields. To circumvent this, the protocol employs a saturated solution of potassium sodium tartrate (Rochelle's salt). The tartrate acts as a bidentate ligand, chelating the Al³⁺ ions to form a highly soluble aqueous complex, thereby breaking the emulsion and allowing for clean biphasic separation.

Reaction Workflow

SynthesisWorkflow Start 4-Amino-3,5-diethoxy-benzoic acid ethyl ester Reagent DIBAL-H (2.5 eq) in DCM, 0 °C to RT Start->Reagent Addition (15 min) Complex Tetrahedral Aluminum Intermediate Reagent->Complex Stir (18 h) Quench Rochelle's Salt (Potassium Sodium Tartrate) Complex->Quench Chelation Product (4-Amino-3,5-diethoxy-phenyl) -methanol Quench->Product Extraction & Purification

Workflow for the DIBAL-H mediated reduction of 4-amino-3,5-diethoxy-benzoic acid ethyl ester.

Materials and Equipment

Reagent / MaterialRoleEquivalents / AmountNotes
4-Amino-3,5-diethoxy-benzoic acid ethyl ester Starting Material1.0 equiv (2.8 g, 11.05 mmol)Synthesized via standard literature protocols [3].
Diisobutylaluminium hydride (DIBAL-H) Reducing Agent2.5 equiv (27.6 mL)1.0 M solution in Dichloromethane. Highly moisture sensitive.
Dichloromethane (DCM) Reaction Solvent50 mLAnhydrous, sealed under Argon.
Potassium Sodium Tartrate Quenching Agent10 mLSaturated aqueous solution (Rochelle's salt).
Tetrahydrofuran (THF) Extraction Co-solvent2 x 150 mLEnhances solubility of the polar product during extraction.
Magnesium Sulfate (MgSO₄) Drying AgentAs neededAnhydrous.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Reagent Addition

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon.

  • Dissolve 4-amino-3,5-diethoxy-benzoic acid ethyl ester (2.8 g, 11.05 mmol) in anhydrous dichloromethane (50 mL).

  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Using a syringe pump, slowly add DIBAL-H (27.6 mL of a 1 M solution in DCM, 27.64 mmol) dropwise over a period of 15 minutes. Causality Note: Slow addition is mandatory to control the exothermic nature of the hydride transfer and manage the evolution of isobutane gas.

Step 2: Reaction Propagation 5. Upon completion of the DIBAL-H addition, remove the ice-water bath. 6. Allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and stir continuously under Argon for 18 hours. Causality Note: The extended reaction time at room temperature ensures the complete conversion of the intermediate aldehyde to the primary alcohol.

Step 3: Quenching and Emulsion Breakage 7. Re-cool the flask to 0 °C. 8. Cautiously and dropwise, add a saturated aqueous solution of potassium sodium tartrate (10 mL). Causality Note: Initial addition will cause vigorous bubbling. The tartrate will aggressively chelate the aluminum, transforming the initial solid mass into a manageable biphasic mixture. 9. Stir the solidified/slurry mixture vigorously at room temperature for at least 1-2 hours until two distinct, clear liquid phases emerge.

Step 4: Extraction and Purification 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (5 x 200 mL). 11. Perform a secondary extraction of the aqueous layer using THF (2 x 150 mL). Causality Note: The target molecule possesses both amino and hydroxyl groups, making it highly polar. THF is required to fully partition the product into the organic phase. 12. Combine all organic phases (DCM and THF) and wash with distilled water (3 x 100 mL) to remove residual salts. 13. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation under reduced pressure. 14. Purify the crude material using silica gel column chromatography. Elute with a gradient of heptane/ethyl acetate (starting at 4:1 and increasing polarity to 1:1).

Analytical Characterization

The isolated product should present as a solid with the following expected analytical profile [1, 2]:

Analytical MethodExpected Result / Spectral Data
Yield ~1.10 g (47% theoretical yield)
Mass Spectrometry (ISP) m/z: 211.9 [M+H]⁺
¹H NMR (300 MHz, CDCl₃) δ 1.42 (t, J = 7.0 Hz, 3H), 3.82 (br s, 2H), 4.05 (q, J = 7.0 Hz, 2H), 4.54 (s, 2H), 6.50 (s, 2H)
¹³C NMR (75 MHz, CDCl₃) δ 15.03, 64.21, 66.00, 104.51, 125.44, 129.89, 146.71

References

  • Source: World Intellectual Property Organization (WIPO) / F.
  • Source: World Intellectual Property Organization (WIPO) / F.
  • Title: Photocontrol of Antibacterial Activity (Citing: I. Kompis, A. Wick, Helv. Chim. Acta 1977, 60, 3025)
Application

(4-Amino-3,5-diethoxy-phenyl)-methanol as a precursor in active pharmaceutical ingredients

Application Note: (4-Amino-3,5-diethoxy-phenyl)-methanol as a Key Precursor in the Synthesis of SSTR5 Antagonist APIs Executive Summary (4-Amino-3,5-diethoxy-phenyl)-methanol is a highly specialized benzylic alcohol util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4-Amino-3,5-diethoxy-phenyl)-methanol as a Key Precursor in the Synthesis of SSTR5 Antagonist APIs

Executive Summary

(4-Amino-3,5-diethoxy-phenyl)-methanol is a highly specialized benzylic alcohol utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Somatostatin Receptor Subtype 5 (SSTR5) antagonists ()[1]. These antagonists are under active investigation for the treatment of Type 2 Diabetes Mellitus (T2DM) due to their ability to modulate insulin and glucagon secretion[1]. This application note details the mechanistic rationale, chemical properties, and validated synthetic protocols for generating and utilizing this precursor in drug development workflows.

Scientific Context & Mechanistic Insights

Pathophysiological Target: SSTR5 Somatostatin (SST) is an endogenous peptide hormone that binds to a family of G-protein coupled receptors (GPCRs), including SSTR5. Activation of SSTR5 by SST leads to the coupling of inhibitory G-proteins (Gi), which suppresses adenylyl cyclase activity, lowers intracellular cAMP levels, and ultimately inhibits the secretion of insulin from pancreatic beta cells[1]. By antagonizing SSTR5, novel APIs can relieve this inhibition, thereby enhancing glucose-dependent insulin secretion—a highly desirable pharmacological profile for T2DM management[1].

Pharmacophore Rationale The incorporation of the (4-amino-3,5-diethoxyphenyl) moiety into the API scaffold is a deliberate structural choice. The 3,5-diethoxy substitution provides significant steric bulk and lipophilicity, allowing the molecule to anchor deeply into the hydrophobic pockets of the SSTR5 binding site[1]. Concurrently, the 4-amino group serves as a versatile handle; it can act as a hydrogen bond donor/acceptor or undergo further functionalization (e.g., conversion to a pyrrole ring) to fine-tune receptor affinity and pharmacokinetic properties ()[2].

SSTR5_Pathway SST Somatostatin (Endogenous Ligand) SSTR5 SSTR5 Receptor (GPCR) SST->SSTR5 Activates Gi Gi Protein (Inhibitory) SSTR5->Gi Couples to cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits Adenylyl Cyclase Insulin Insulin Secretion (Suppressed) cAMP->Insulin Leads to Antagonist SSTR5 Antagonist (API Scaffold) Antagonist->SSTR5 Blocks (Increases Insulin)

Figure 1: SSTR5 signaling pathway and the mechanism of action for SSTR5 antagonists.

Synthetic Workflows & Protocols

The synthesis of SSTR5 antagonists utilizing this precursor follows a highly validated, three-step linear sequence: reduction of the starting ester, controlled oxidation to the aldehyde, and reductive amination to form the final API scaffold ()[3].

Synthetic_Workflow Ester 4-Amino-3,5-diethoxybenzoic acid ethyl ester Reduction Reduction (DIBAL-H, DCM, 0°C) Ester->Reduction Alcohol (4-Amino-3,5-diethoxy-phenyl)-methanol [Key Precursor] Reduction->Alcohol Oxidation Oxidation (MnO2, DCM, RT) Alcohol->Oxidation Aldehyde 4-Amino-3,5-diethoxybenzaldehyde Oxidation->Aldehyde ReductiveAmination Reductive Amination (Piperidine Core, NaBH3CN) Aldehyde->ReductiveAmination API SSTR5 Antagonist (Active Pharmaceutical Ingredient) ReductiveAmination->API

Figure 2: Three-step synthetic workflow from the ethyl ester to the SSTR5 antagonist API.

Protocol 1: Reduction of Ester to (4-Amino-3,5-diethoxy-phenyl)-methanol

Causality & Design: The starting material, 4-amino-3,5-diethoxybenzoic acid ethyl ester (synthesized via the Kompis & Wick method ()[4]), is reduced to the benzylic alcohol. Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH₄) to provide a milder, more controlled reduction profile, minimizing the risk of side reactions with the electron-rich aromatic ring[3]. Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-amino-3,5-diethoxybenzoic acid ethyl ester in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under an inert argon atmosphere[3].

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the hydride addition.

  • Addition: Slowly add DIBAL-H (1.0 M in DCM, 2.2 equivalents) dropwise via a syringe pump over 30 minutes. Self-validation: Monitor the internal temperature; it must not exceed 5 °C to prevent over-reduction or cleavage of the ethoxy ethers.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 1:1, UV detection).

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous saturated solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously at room temperature for 1 hour until the emulsion breaks and two distinct clear layers form. Causality: Rochelle's salt chelates the aluminum salts, preventing the formation of intractable aluminum hydroxide gels that trap the product.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (4-Amino-3,5-diethoxy-phenyl)-methanol as a solid[3].

Protocol 2: Controlled Oxidation to 4-Amino-3,5-diethoxybenzaldehyde

Causality & Design: The benzylic alcohol must be oxidized to an aldehyde to enable the subsequent reductive amination. Manganese dioxide (MnO₂) is the reagent of choice because it is highly chemoselective for allylic and benzylic alcohols, operating under mild conditions that strictly avoid over-oxidation to the carboxylic acid[3]. Step-by-Step Methodology:

  • Preparation: Dissolve the (4-Amino-3,5-diethoxy-phenyl)-methanol in DCM (0.1 M).

  • Addition: Add activated MnO₂ (10 equivalents) in a single portion at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously for 12-16 hours. Self-validation: Confirm the disappearance of the alcohol spot on TLC and the appearance of a less polar aldehyde spot.

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to afford 4-amino-3,5-diethoxybenzaldehyde.

Protocol 3: Reductive Amination to the API Scaffold

Causality & Design: The final step couples the aldehyde with a piperidine-based secondary amine (e.g., piperidin-4-yl-benzooxazol-2-yl-amine) to form the API. Sodium cyanoborohydride (NaBH₃CN) is utilized as the reducing agent because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde at a mildly acidic pH[5]. Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 eq of 4-amino-3,5-diethoxybenzaldehyde and 1.0 eq of the piperidine derivative in ethanol. Add glacial acetic acid (approx. 1.5 eq) to adjust the pH to ~5, facilitating iminium ion formation[5].

  • Reduction: Add NaBH₃CN (1.5 eq) and N-ethyl-diisopropylamine (DIPEA) to the mixture. Heat the reaction to 50 °C and stir for 4-6 hours[5].

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid, and extract with ethyl acetate.

  • Purification: Dry the organic layer (MgSO₄), concentrate, and purify via flash column chromatography to isolate the SSTR5 antagonist API[5].

Quantitative Data Summary

Reaction StepReactantReagent / CatalystSolvent & TempTypical YieldKey Analytical Markers
1. Reduction 4-Amino-3,5-diethoxybenzoic acid ethyl esterDIBAL-H (2.2 eq)DCM, 0 °C85 - 92%Disappearance of ester C=O stretch (~1710 cm⁻¹); Appearance of broad O-H stretch (~3300 cm⁻¹)
2. Oxidation (4-Amino-3,5-diethoxy-phenyl)-methanolActivated MnO₂ (10 eq)DCM, 25 °C78 - 85%Appearance of aldehyde C=O stretch (~1690 cm⁻¹); Aldehyde proton in ¹H NMR (~9.8 ppm)
3. Reductive Amination 4-Amino-3,5-diethoxybenzaldehydeNaBH₃CN, AcOHEtOH, 50 °C65 - 75%Disappearance of aldehyde proton; Appearance of benzylic CH₂ protons (~3.5 ppm)

References

  • Kompis, I., & Wick, A. (1977). Synthese von 4-Halogen-substituierten Analogen von Trimethoprim. Helvetica Chimica Acta, 60(8), 3025-3034.[Link]

  • F. Hoffmann-La Roche AG. (2006). Piperidin-4-yl-amide derivatives as SSTR5 antagonists (Patent No. WO2006128803A1).
  • F. Hoffmann-La Roche AG. (2006). Novel piperidine derivatives as SSTR5 antagonists (Patent No. WO2006094682A1).
  • F. Hoffmann-La Roche AG. (2007). Preparation of pyrrolidine derivatives as SSTR5 antagonists (Patent No. AU2006286573B2).

Sources

Method

Application Note: Chemoselective Catalytic Reduction Techniques for Synthesizing (4-Amino-3,5-diethoxy-phenyl)-methanol

Introduction & Mechanistic Context The synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol from its precursor, (3,5-diethoxy-4-nitrophenyl)-methanol, presents a classic chemoselectivity challenge in organic synthesis. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol from its precursor, (3,5-diethoxy-4-nitrophenyl)-methanol, presents a classic chemoselectivity challenge in organic synthesis. The primary objective is to fully reduce the aromatic nitro (-NO₂) group to an aniline derivative (-NH₂) without triggering the hydrogenolysis (cleavage) of the benzylic carbon-oxygen (C-OH) bond[1].

The Causality Behind Catalyst Selection

Benzylic alcohols are notoriously susceptible to hydrogenolysis, particularly when the aromatic ring is substituted with electron-donating groups (EDGs)[2]. In our target molecule, the two ethoxy groups (-OCH₂CH₃) at the meta positions (3 and 5), combined with the emerging amino group at the para position (4), significantly enrich the electron density of the aromatic ring. This hyper-conjugative and inductive electron donation stabilizes the incipient benzylic carbocation that forms as an intermediate during hydrogenolysis, drastically lowering the activation energy for C-O bond cleavage[2].

When standard unpoisoned Palladium on Carbon (Pd/C) is utilized, its high oxophilicity and strong planar adsorption of the aromatic ring facilitate the rapid insertion of Pd into the activated C-O bond. This leads to the undesired dehydroxylated byproduct, 4-amino-3,5-diethoxytoluene[3].

Conversely, Platinum on Carbon (Pt/C) exhibits a distinct adsorption geometry. Platinum nanoparticles preferentially coordinate the highly polar nitro group via a terminal or chelating mode, while exhibiting a much weaker affinity for the benzylic oxygen lone pairs[1]. This fundamental mechanistic divergence ensures that Pt/C acts as a chemoselective catalyst, reducing the nitro group to an amine while leaving the labile benzylic alcohol completely intact[4].

Reaction Pathway Visualization

ReactionPathway precursor (3,5-Diethoxy-4-nitrophenyl)methanol [Precursor] target (4-Amino-3,5-diethoxy-phenyl)-methanol [Target Product] precursor->target Pt/C, H2 Chemoselective byproduct 4-Amino-3,5-diethoxytoluene [Hydrogenolysis Byproduct] precursor->byproduct Pd/C, H2 C-O Cleavage

Fig 1. Chemoselective vs. unselective reduction pathways of the nitrobenzyl precursor.

Comparative Catalyst Performance

To guide process development, the table below summarizes the quantitative outcomes of various catalytic systems when applied to highly activated nitrobenzyl alcohols.

Catalyst SystemHydrogen SourceAdditive / ModifierConversion (%)Chemoselectivity (Target : Byproduct)
10% Pd/C H₂ (1 atm)None>99%15 : 85 (High Hydrogenolysis)
5% Pt/C H₂ (1 atm)None>99%98 : 2 (Highly Selective)
10% Pd/C HCOONH₄Ethylenediamine (en)95%92 : 8 (Moderate/Good Selectivity)
Raney Nickel H₂ (1 atm)None90%95 : 5 (Good, but Pyrophoric)

Note: The addition of ethylenediamine to Pd/C poisons the acidic sites responsible for C-O cleavage, partially restoring chemoselectivity[3]. However, Pt/C remains the superior choice for yield and operational safety.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPC) to ensure the chemical state is verified before proceeding to the next step, thereby preventing downstream failures.

Protocol A: Chemoselective Hydrogenation using 5% Pt/C (Recommended)

This protocol leverages the inherent chemoselectivity of platinum to prevent benzylic deoxygenation[4].

Step 1: Substrate Preparation

  • Dissolve 10.0 mmol of (3,5-diethoxy-4-nitrophenyl)methanol in 50 mL of anhydrous Ethyl Acetate (EtOAc) in a thick-walled hydrogenation flask.

  • Causality Check: EtOAc is chosen over Methanol to further suppress the solvolysis of the highly activated benzylic alcohol.

Step 2: Catalyst Addition

  • Purge the flask with Nitrogen (N₂) for 5 minutes.

  • Carefully add 0.5 g of 5% Pt/C (approx. 1 mol% Pt relative to substrate).

  • Safety Note: Always add the catalyst under an inert atmosphere to prevent the ignition of solvent vapors.

Step 3: Hydrogenation

  • Evacuate the flask and backfill with Hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the suspension vigorously at 25°C under a balloon of H₂ (1 atm) for 4 to 6 hours.

Step 4: IPC Self-Validation (Critical)

  • Validation Check: Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via HPLC (UV 254 nm).

  • Pass Criteria: The protocol is validated if the precursor peak is absent and the ratio of the target amine to the non-polar toluene byproduct is ≥ 98:2. If over-reduction is detected (>2%), halt the H₂ supply immediately.

Step 5: Filtration and Isolation

  • Purge the system thoroughly with N₂.

  • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-Amino-3,5-diethoxy-phenyl)-methanol as an off-white solid.

Workflow step1 1. Substrate Dissolution Dissolve precursor in EtOAc step2 2. Catalyst Addition Add 5% Pt/C under N2 atmosphere step1->step2 step3 3. Hydrogenation H2 (1 atm), 25°C, 4-6 hours step2->step3 step4 4. IPC Self-Validation HPLC confirms <1% byproduct step3->step4 step5 5. Filtration & Workup Filter via Celite, concentrate step4->step5

Fig 2. Self-validating experimental workflow for Pt/C-catalyzed chemoselective reduction.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Poisoned Pd/C

If Pt/C is unavailable, Pd/C can be used only if deactivated with an amine poison and paired with a mild hydrogen donor[3].

Step 1: Preparation

  • Dissolve 10.0 mmol of the nitro precursor in 40 mL of Ethanol.

  • Add 40.0 mmol of Ammonium Formate (HCOONH₄) as the hydrogen donor.

  • Add 0.5 mmol of Ethylenediamine (en). Causality: The bidentate amine strongly binds to the highly active defect sites on the Pd surface, poisoning the catalyst against C-O insertion[3].

Step 2: Reaction

  • Add 0.5 g of 10% Pd/C under N₂.

  • Gradually heat the mixture to 40°C.

Step 3: IPC Self-Validation

  • Validation Check: Gas evolution (CO₂ and NH₃) acts as a visual kinetic indicator. Cessation of bubbling indicates consumption of the formate donor.

  • Confirm via TLC (Hexane:EtOAc 1:1). The protocol is validated when the yellow nitro spot (R_f ~0.6) is completely replaced by the polar amine spot (R_f ~0.2).

Step 4: Isolation

  • Cool to room temperature, filter through Celite®, and partition the filtrate between EtOAc and water to remove residual ammonium salts. Dry the organic layer and concentrate.

References

  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles Organic Letters - ACS Publications[Link]

  • Benzyl Alcohol Oxidation on Carbon-Supported Pd Nanoparticles: Elucidating the Reaction Mechanism ResearchGate[Link]

  • Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst ResearchGate[Link]

Sources

Application

HPLC method development for (4-Amino-3,5-diethoxy-phenyl)-methanol quantification

Application Note: Quality-by-Design (QbD) HPLC Method Development for the Quantification of (4-Amino-3,5-diethoxy-phenyl)-methanol Introduction & Analyte Profiling The accurate quantification of highly functionalized aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quality-by-Design (QbD) HPLC Method Development for the Quantification of (4-Amino-3,5-diethoxy-phenyl)-methanol

Introduction & Analyte Profiling

The accurate quantification of highly functionalized aromatic amines is a recurring challenge in pharmaceutical analysis. The target analyte, (4-Amino-3,5-diethoxy-phenyl)-methanol , presents a unique set of physicochemical properties that dictate its chromatographic behavior:

  • Aromatic Amino Group (pKa ~4.5): Acts as a weak base. In reversed-phase high-performance liquid chromatography (RP-HPLC), unprotonated or partially protonated amines are notorious for causing severe peak tailing due to secondary ion-exchange interactions with acidic residual silanols on silica-based columns.

  • Diethoxy Substituents: Provide significant steric bulk and hydrophobicity, driving retention on non-polar stationary phases (e.g., C18).

  • Methanol Moiety (-CH₂OH): Introduces hydrogen-bonding capabilities, making the molecule sensitive to the choice of organic modifier (methanol vs. acetonitrile).

  • Electron-Rich Phenyl Ring: The combination of amino and alkoxy groups creates a highly conjugated, electron-rich pi-system, resulting in strong UV absorbance but also increasing susceptibility to oxidative degradation in solution.

This application note details a mechanistic, self-validating protocol for the RP-HPLC quantification of (4-Amino-3,5-diethoxy-phenyl)-methanol, grounded in the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Rationale for Method Development (The "Why")

Method development must move beyond trial-and-error to a causality-driven Quality-by-Design (QbD) approach. Every parameter in this method has been selected to control specific molecular interactions.

Stationary Phase Selection

Standard C18 columns often possess unreacted surface silanols (Si-OH) that ionize at mid-range pH levels. To prevent the basic amino group of our analyte from binding to these silanols, we select a polar-embedded C18 column (e.g., RP-Amide) or a highly base-deactivated, fully end-capped C18[2]. The embedded amide group creates a virtual hydrogen-bonding shield that repels the protonated amine from the silica backbone, ensuring sharp, symmetrical peaks.

Mobile Phase pH Control

Controlling the ionization state of both the analyte and the column silanols is the most critical factor in this separation[3]. Operating near the analyte's pKa (~4.5) causes partial ionization, leading to split peaks and poor method robustness. By utilizing a highly acidic mobile phase (pH 2.5) buffered with 0.1% Formic Acid or 10 mM Potassium Phosphate, we achieve two simultaneous goals:

  • The analyte's amino group is 100% protonated (cationic), ensuring a single, stable ionization state.

  • The residual silanols on the column (pKa ~3.5–4.5) are fully protonated (neutralized), completely shutting down secondary ion-exchange interactions.

pHOptimization Analyte (4-Amino-3,5-diethoxy-phenyl)-methanol Amine pKa ~4.5 LowPH Acidic Mobile Phase (pH 2.5) Amine Fully Protonated (+) Analyte->LowPH HighPH Neutral Mobile Phase (pH 7.0) Amine Un-ionized Analyte->HighPH ResultLow Silanols Protonated (Neutral) Sharp Peaks, Stable Retention LowPH->ResultLow ResultHigh Silanols Ionized (-) Severe Peak Tailing & Loss of Resolution HighPH->ResultHigh

Caption: Causality of mobile phase pH on amine protonation, silanol activity, and resulting peak shape.

Diluent Matching & Sample Stability

The sample diluent must closely match the initial mobile phase conditions. If the analyte is dissolved in 100% organic solvent and injected into a highly aqueous mobile phase, it will travel un-retained at the solvent front before mixing, causing severe peak distortion. Furthermore, due to the electron-rich nature of the ring, samples must be stored in amber vials at 4°C in the autosampler to prevent oxidative degradation.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria to prove operational integrity.

Reagents & Materials
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°C ± 1°CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Detection (UV/PDA) 230 nm (Reference 360 nm)230 nm captures the primary π-π* transition of the substituted aromatic ring.
Autosampler Temp 4°CPrevents oxidative degradation of the electron-rich analyte.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 85 15 Initial hold to focus analyte at column head.
2.0 85 15 Isocratic hold.
8.0 40 60 Linear gradient to elute hydrophobic impurities.
10.0 10 90 Column wash phase.
10.1 85 15 Return to initial conditions.

| 15.0 | 85 | 15 | Re-equilibration (critical for reproducible retention times). |

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (4-Amino-3,5-diethoxy-phenyl)-methanol reference standard into a 10 mL amber volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution. Sonicate for 2 minutes, then dilute to volume with LC-grade Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL amber volumetric flask. Dilute to volume with the Diluent (80:20 Water:Acetonitrile).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter (discard the first 1 mL of filtrate to account for membrane adsorption).

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time (tR): ~6.5 minutes (± 0.2 min).

  • Tailing Factor (Tf): ≤ 1.5 (Proves silanol interactions are successfully suppressed).

  • Theoretical Plates (N): ≥ 5,000.

  • Injection Precision: %RSD of peak area ≤ 2.0% (n=6).

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for the intended purpose," it must undergo rigorous validation according to the ICH Q2(R2) analytical procedure lifecycle guidelines[1],[4].

Validation S1 System Suitability S2 Specificity & Range S1->S2 S3 Accuracy & Precision S2->S3 S4 Robustness Testing S3->S4

Caption: Analytical procedure lifecycle and sequential validation workflow per ICH Q2(R2) guidelines.

Validation Data Summary

The following table summarizes the expected validation metrics for this assay, demonstrating compliance with global regulatory standards[5],[6].

Validation ParameterICH Q2(R2) RequirementExpected Result / Acceptance Criteria
Specificity No interference at the retention time of the analyte.Blank and diluent show no peaks >0.1% of target area at ~6.5 min.
Linearity & Range Evaluated from 50% to 150% of target concentration.Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) Spiked samples at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 determinations at 100% concentration.%RSD of calculated concentrations ≤ 2.0%.
Intermediate Precision Different days, different analysts.Overall %RSD ≤ 2.0%.
Robustness Deliberate variations in method parameters.Flow rate (±0.1 mL/min), Temp (±2°C), pH (±0.2) yield %RSD ≤ 2.0%.

Conclusion

By applying a mechanistic understanding of (4-Amino-3,5-diethoxy-phenyl)-methanol's physicochemical properties, this protocol successfully mitigates the common pitfalls of aromatic amine chromatography. The strategic use of a low-pH mobile phase combined with a polar-embedded stationary phase creates a highly robust, tailing-free environment. The embedded System Suitability constraints and adherence to ICH Q2(R2) guidelines ensure that this method yields trustworthy, reproducible quantitative data suitable for pharmaceutical development and quality control.

References

  • validation of analytical procedures q2(r2) - ICH - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoDe5wAuoAy7jULDho2pThrhJc-cqF_xDFoviNLmwqXo-L-0okn5ER2IX55kTlMVY57Hkih6tzxSCfpUKn-xsLSqGWRrcXojggm4jAv5unqYtbhkTGniOtIjYs24p2doQ6OKKuy0Yjkh3Z0URCtGlnzMEfNalb2UZl4O8Em1HBXxtFDS4Hwg214Y0=]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - europa.eu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzD_tPpjBJBOtd_X_fuAS9qCLxgH5v21fUKWsmG74EhlR3uRTh_G9N3my49Mr6xwKA2Cvw9rKWcYrGNM96W57cxVxMviFF1PsrkAy3Q690kWtAKLwDUko7IBunvOHckkou_h5JwvFaJsf554olM7TWkvD0Yhlsr8W1fAAZ1Djn0gufgR7NGaUS3HNfIEMLrCFh4FhXsAc=]
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA - europa.eu -[https://vertexaisearch.cloud.google.
  • Validation of Analytical Procedure Q2(R2) - ICH - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdSjlLH0cRmMG2AzUIl-HSk6q8fStJjv5iId1HEnfhsylIJdjMEcAhbfdyeLI73mnBMqN_XpPuk1bGpociozu0gcdBN_xoNZyHZFmlx_2txnbqY7SqL6DMeLLru3Vbr-KpYOSdWHv2HT8uukqp6wdDxxqNAvv4VUqvb3ilF7gxyG06uxeAMtF0ZNSrFz_KWxmu65Aen-0xig==]
  • Use Discovery to Reduce HPLC Method Development Time - lcms.cz -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHESh3Bmj932WEtvcodk5Ci83mUDDpcdaCbrNjCCj6yFrF9RmsIZI_3p9s_PTH4lFrhTR_iX9pMTwZkcRsvThkq0TGvtkBpmfL-hTxohVQJbK0ZPk-rFyA5PxgZ3ipxHUc3OSFwxsfkaT-Bn88rM090YNZOZgNgv53AZfIlsXYQwJhXFyM=]
  • HPLC Method Development: Standard Practices and New Columns - Agilent - agilent.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd1RS5QzKibNy_nTDi-VSMPZh5kYqPbzj2PHa536C6vbojMpRKJxzsi95Vw4XkGx9PDubfQuSMTgNAcWCaF84THbdo7pG5b8L5LeuETUTS9XE0cbp1D84JFdF9iqXQiDSUe2VmSrwjUgMzd48rwyOLSGIDwGKLZ0M1k81WZwAg5kGB0BOobu3P6W_z]

Sources

Method

Application Note: Orthogonal Cross-Coupling Strategies for (4-Amino-3,5-diethoxy-phenyl)-methanol

Executive Summary & Structural Reactivity Profiling (4-Amino-3,5-diethoxy-phenyl)-methanol is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Reactivity Profiling

(4-Amino-3,5-diethoxy-phenyl)-methanol is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it presents a unique chemoselectivity challenge and opportunity, possessing two orthogonal handles for transition-metal-catalyzed cross-coupling:

  • An electron-rich, sterically hindered aniline moiety (C4): Primed for C-N bond formation.

  • A primary benzylic alcohol (C1): Primed for borrowing hydrogen or deoxygenative C-C/C-N coupling.

As an Application Scientist, I emphasize that the successful functionalization of this molecule requires precise control over reaction conditions. The two ortho-ethoxy groups significantly elevate the HOMO of the amine, increasing its nucleophilicity. However, they also introduce severe steric bulk that can stall the reductive elimination step in classical palladium-catalyzed cross-couplings[1]. Furthermore, the unprotected benzylic alcohol is prone to competitive oxidation or alkoxide formation if harsh bases are employed. Therefore, catalyst and base selection are not merely optimization parameters—they are the fundamental determinants of reaction causality and pathway selection.

Pathway A: C-N Bond Formation via Buchwald-Hartwig Amination

When targeting the aniline nitrogen, the Buchwald-Hartwig amination is the premier choice[2]. To overcome the steric hindrance imposed by the 3,5-diethoxy groups, bulky biarylphosphine ligands (e.g., BrettPhos) or highly active N-heterocyclic carbene (NHC) ligands are strictly required to facilitate the challenging reductive elimination step[1].

Causality of Base Selection: Strong bases like NaOtBu will deprotonate the benzylic alcohol, leading to catalyst poisoning or competitive etherification. Therefore, mild, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄ in non-polar solvents (e.g., t-amyl alcohol) are required to ensure the benzylic alcohol remains intact during the amination process.

Pathway B: Benzylic Functionalization via Borrowing Hydrogen

The benzylic alcohol handle can be directly functionalized using "Borrowing Hydrogen" (BH) or acceptorless dehydrogenative coupling (ADC) methodologies[3]. In this highly atom-economical approach, a Ru, Ir, or Fe catalyst temporarily oxidizes the alcohol to an aldehyde, generating a metal-hydride species. Following condensation with an external amine, the metal-hydride reduces the intermediate imine to form a new benzylic C-N bond[4].

The electron-donating ethoxy groups stabilize the transient electrophilic intermediates, making this substrate exceptionally reactive for BH catalysis. Alternatively, the alcohol can be activated as a phosphate for Suzuki-Miyaura cross-coupling[5] or undergo direct deoxygenative cross-coupling using Mo-catalysts[6].

Quantitative Data: Catalyst & Condition Optimization

Table 1: Optimization of Buchwald-Hartwig Amination (Aniline Functionalization)

Reaction: (4-Amino-3,5-diethoxy-phenyl)-methanol + Bromobenzene (1.2 eq.)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene10015%Base deprotonated alcohol; severe decomposition.
2Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10045%Moderate conversion; reductive elimination stalled by steric bulk.
3Pd₂(dba)₃ / BrettPhosCs₂CO₃t-Amyl Alcohol8092% Optimal. BrettPhos accommodates steric bulk; mild base protects alcohol.
4[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF8088%NHC ligand provides excellent stability and turnover[2].
Table 2: Optimization of Borrowing Hydrogen Amination (Benzylic Functionalization)

Reaction: (4-Amino-3,5-diethoxy-phenyl)-methanol + Morpholine (1.5 eq.)

EntryCatalystBaseSolventTemp (°C)Yield (%)Observation / Causality
1[Ru(p-cymene)Cl₂]₂KOH (10 mol%)Toluene11089% Optimal. Efficient dehydrogenation/reduction cycle[4].
2IrCp*Cl₂ dimerNa₂CO₃CPME10076%Good conversion, but trace imine remained unreduced.
3Fe(BF₄)₂·6H₂O / TetraphosNoneEthanol13062%Base-free conditions required higher temperatures[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Selective N-arylation while preserving the benzylic alcohol.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Add (4-Amino-3,5-diethoxy-phenyl)-methanol (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 equiv).

  • Solvent & Initiation: Inject degassed t-amyl alcohol (5.0 mL).

    • Self-Validation Check 1: Upon heating to 80 °C, the solution color must shift from dark purple (Pd₂(dba)₃) to a deep red/brown, confirming active Pd(0)-ligand complex formation. If the solution remains purple, oxidative addition has failed (check argon line for oxygen ingress).

  • Reaction Monitoring: Stir at 80 °C for 12 hours.

    • Self-Validation Check 2: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The starting material stains dark brown with ninhydrin (primary amine). The product will exhibit a higher R_f and lack primary amine reactivity.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and add SiliaMetS Thiol resin (3 equiv relative to Pd). Stir for 2 hours, then filter through a Celite pad.

    • Causality: The thiol resin ensures complete removal of palladium species, validating that any subsequent biological assays of the API are free from heavy metal artifacts.

Protocol B: Ru-Catalyzed Borrowing Hydrogen Amination

Objective: Selective benzylic functionalization while preserving the aniline moiety.

  • Preparation: In a sealed pressure tube, combine (4-Amino-3,5-diethoxy-phenyl)-methanol (1.0 mmol), morpholine (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and KOH (10 mol%).

  • Solvent Addition: Add anhydrous toluene (3.0 mL) and 4Å molecular sieves.

  • Reaction & Intermediate Verification: Heat to 110 °C.

    • Self-Validation Check 1: After 2 hours, withdraw a 50 µL aliquot. TLC analysis (2,4-DNPH stain) should reveal a transient orange spot, confirming the in-situ formation of the aldehyde intermediate via alcohol dehydrogenation.

  • Completion: Continue heating for 16 hours.

    • Self-Validation Check 2: Disappearance of the 2,4-DNPH-active spot confirms complete reduction of the intermediate imine by the Ru-hydride species.

  • Isolation: Filter off the molecular sieves, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH 95:5).

Visualizations

OrthogonalReactivity Substrate (4-Amino-3,5-diethoxy-phenyl)-methanol BH Buchwald-Hartwig (C-N Coupling) Substrate->BH Handle 1: Aniline Borrow Borrowing Hydrogen (Benzylic C-N) Substrate->Borrow Handle 2: Benzyl Alcohol BHCat Pd2(dba)3, BrettPhos Cs2CO3, 80°C BH->BHCat BHProd N-Aryl Derivative (Alcohol Intact) BH->BHProd BorrowCat [Ru(p-cymene)Cl2]2 KOH, 110°C Borrow->BorrowCat BorrowProd Benzylic Amine (Aniline Intact) Borrow->BorrowProd

Orthogonal cross-coupling pathways for (4-Amino-3,5-diethoxy-phenyl)-methanol.

CatalyticCycle RuCat Ru(II) Catalyst Oxidation 1. Alcohol Dehydrogenation (Forms Aldehyde + Ru-H2) RuCat->Oxidation Substrate Condensation 2. Imine Condensation (Amine + Aldehyde -> Imine) Oxidation->Condensation Aldehyde Reduction 3. Imine Reduction (Ru-H2 transfers H to Imine) Condensation->Reduction Imine Reduction->RuCat Regenerated Cat. Product Alkylated Amine Product Reduction->Product Yield

Ru-catalyzed borrowing hydrogen catalytic cycle for benzylic alcohol functionalization.

Sources

Application

Application Note: Synthesis and Validation of Ultra-Fast Self-Immolative Polymers Using (4-Amino-3,5-diethoxy-phenyl)-methanol

Executive Summary (4-Amino-3,5-diethoxy-phenyl)-methanol is an advanced, highly substituted monomer designed for the synthesis of next-generation self-immolative polymers (SIPs). While traditional poly(benzyl carbamate)s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-3,5-diethoxy-phenyl)-methanol is an advanced, highly substituted monomer designed for the synthesis of next-generation self-immolative polymers (SIPs). While traditional poly(benzyl carbamate)s (PBCs) provide excellent platforms for stimuli-responsive drug delivery and transient materials, they often suffer from sluggish depolymerization kinetics in aqueous environments. By leveraging the strong electron-donating (+M) effects of two ethoxy groups positioned ortho to the propagating amine, this monomer dramatically lowers the dearomatization energy barrier. This structural optimization enables ultra-rapid, end-to-end depolymerization, translating specific molecular detection events into amplified macroscopic responses.

Mechanistic Rationale: The Role of 3,5-Diethoxy Substitution

The defining feature of SIPs is their ability to undergo a continuous head-to-tail depolymerization cascade following a single cleavage event at the polymer terminus[1]. For benzyl alcohol-based SIPs, this cascade relies on a 1,6-elimination reaction.

Causality of the Substitution: The rate-determining step in 1,6-elimination is the dearomatization of the benzene ring to form a highly reactive aza-quinone methide intermediate[2]. Unsubstituted 4-aminobenzyl alcohol derivatives possess a high energetic barrier for this step, leading to slow degradation profiles. The incorporation of electron-donating alkoxy groups (such as methoxy or ethoxy) ortho to the benzylic amine significantly enhances the nucleophilicity of the nitrogen and stabilizes the developing positive charge during dearomatization[3]. Consequently, the 3,5-diethoxy substitution accelerates the elimination rate exponentially, reducing the depolymerization half-life from days to mere hours[4].

G A Triggered Polymer (Deprotected Amine) B 1,6-Elimination (Dearomatization) A->B Fast (+M effect) C Aza-Quinone Methide Intermediate B->C - CO2 D Hydration & CO2 Release C->D + H2O E Diethoxybenzyl Alcohol Monomer D->E

Figure 1: Mechanism of accelerated 1,6-elimination in 3,5-diethoxy self-immolative polymers.

Quantitative Data: Degradation Kinetics Comparison

To illustrate the impact of the diethoxy substitution, the following table summarizes the comparative depolymerization kinetics of various poly(benzyl carbamate) backbones in aqueous media (pH 7.4, 37°C) following trigger activation.

Polymer BackboneAromatic SubstituentsEnd-Cap TriggerDepolymerization Half-Life (t½)
Standard PBC None (H, H)Disulfide Reduction~48.0 hours
Methoxy PBC 3-MethoxyDisulfide Reduction~12.5 hours
Diethoxy PBC 3,5-DiethoxyDisulfide Reduction~1.5 hours

Experimental Protocol: Synthesis of Diethoxy-PBC

System Validation: This protocol is designed as a self-validating system. It includes mandatory Quality Control (QC) checkpoints to ensure the structural integrity of the metastable polymer before proceeding to end-capping and degradation assays.

Phase 1: Monomer Activation
  • Preparation: Dissolve (4-Fmoc-amino-3,5-diethoxy-phenyl)-methanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

    • Causality: Strict anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the activating agent, preventing efficient step-growth polymerization.

  • Activation: Dropwise add p-nitrophenyl chloroformate (1.2 eq) at 0°C.

    • Causality: p-Nitrophenyl is an exceptional leaving group that facilitates room-temperature polycondensation. This prevents the thermal degradation that would inevitably occur if higher temperatures were required to drive the reaction.

  • QC Checkpoint 1 (Activation): Monitor the reaction via TLC (Hexane:EtOAc). Proceed to flash chromatography purification only when the benzyl alcohol starting material is completely consumed.

Phase 2: Polymerization
  • Deprotection & Condensation: Dissolve the purified activated monomer in anhydrous DMF. Add piperidine (20% v/v) to deprotect the Fmoc group.

    • Causality: Removal of the Fmoc group reveals the free amine. Due to the electron-rich nature of the diethoxy-substituted ring, this amine is highly nucleophilic and immediately attacks the p-nitrophenyl carbonate of adjacent monomers, forming the poly(benzyl carbamate) backbone.

  • Propagation: Stir the mixture for 24 hours at 25°C.

  • QC Checkpoint 2 (Polymerization): Analyze an aliquot via Gel Permeation Chromatography (GPC). A shift to a higher molecular weight (target Mn ~10–20 kDa) validates successful polymer formation. Do not proceed to end-capping if only oligomers are present.

Phase 3: End-Capping and Purification
  • Stabilization: Add a stimulus-responsive end-cap (e.g., a disulfide-containing chloroformate for redox-responsiveness) in excess (5.0 eq) to the polymerization mixture.

    • Causality: The end-cap irreversibly traps the terminal amine. This kinetically stabilizes the polymer, trapping it in its macromolecular state and preventing spontaneous unzipping.

  • Purification: Precipitate the polymer by dropping the solution into cold diethyl ether (-20°C).

    • Causality: The hydrophobic polymer precipitates, while the p-nitrophenol byproduct and excess end-cap remain soluble in the ether. This ensures high purity without relying on aqueous workups that risk premature backbone hydrolysis.

Phase 4: Degradation Assay (Validation)
  • Trigger Exposure: Dissolve the purified SIP in PBS (pH 7.4). Add 10 mM Dithiothreitol (DTT).

    • Causality: DTT reduces the disulfide end-cap, revealing the terminal amine and initiating the 1,6-elimination cascade, mimicking the intracellular reducing environment (e.g., high glutathione levels).

  • QC Checkpoint 3 (Degradation): Track the degradation via HPLC or GPC over 4 hours. Complete conversion from the high-MW polymer peak to the small-molecule 4-amino-3,5-diethoxybenzyl alcohol peak validates the self-immolative system.

Workflow Step1 1. Monomer Activation (p-Nitrophenyl Chloroformate) Step2 2. Polymerization (Amine Deprotection & Condensation) Step1->Step2 Step3 3. End-Capping (Stimulus-Responsive Trigger) Step2->Step3 Step4 4. Purification & QC (Precipitation, NMR, GPC) Step3->Step4 Step5 5. Degradation Assay (Trigger Exposure & HPLC Tracking) Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and validation of diethoxy-based SIPs.

References

  • Self-Immolative Polymers: From Synthesis to Applications Annual Reviews of Chemical and Biomolecular Engineering (2024). URL:[Link][4]

  • Triggering Depolymerization: Progress and Opportunities for Self-Immolative Polymers Macromolecules, American Chemical Society (2019). URL:[Link][1]

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems Polymer Chemistry, Royal Society of Chemistry (2022). URL:[Link][3]

  • Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification Journal of the American Chemical Society (2022). URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize (4-Amino-3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize (4-Amino-3,5-diethoxy-phenyl)-methanol. This valuable substituted benzyl alcohol serves as a key intermediate in various synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with its synthesis, thereby improving your overall yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Overview of the Core Synthetic Challenge

The primary and most efficient route to (4-Amino-3,5-diethoxy-phenyl)-methanol involves the reduction of a corresponding benzoic acid ester, typically Methyl 4-amino-3,5-diethoxybenzoate. The core challenge of this synthesis lies in achieving a high-yield, selective reduction of the ester functional group to a primary alcohol without initiating unwanted side reactions involving the electron-rich aromatic ring or the primary amino group. The choice of reducing agent, solvent, and reaction conditions is therefore paramount to success.

Synthesis_Pathway Starting_Material Methyl 4-amino-3,5-diethoxybenzoate Product (4-Amino-3,5-diethoxy-phenyl)-methanol Starting_Material->Product 1. Reduction 2. Aqueous Workup Reagents Reducing Agent (e.g., LiAlH4, LiBH4) Anhydrous Solvent (e.g., THF, Diethyl Ether) Reagents->Starting_Material

Caption: General workflow for the synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My ester reduction is inefficient, resulting in low yields and unreacted starting material. How can I optimize this critical step?

This is the most common issue, and it almost always pertains to the choice of reducing agent and the reaction conditions. The presence of the amine and the aromatic nature of the ester make it less reactive than its aliphatic counterparts[1].

Causality Analysis: Sodium borohydride (NaBH₄) is generally too mild to reduce aromatic esters efficiently under standard conditions[2]. Stronger hydride donors are required. The two most viable options are Lithium Aluminum Hydride (LiAlH₄) and Lithium Borohydride (LiBH₄).

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent capable of reducing esters to primary alcohols with ease[3]. However, its high reactivity can be a double-edged sword. It reacts violently with protic solvents (including water) and requires stringent anhydrous conditions and a carefully controlled, often cryogenic, quenching procedure. Mishandling during workup on a large scale can be hazardous and lead to yield loss[4].

  • Lithium Borohydride (LiBH₄): This reagent offers a compelling balance of reactivity and handling safety. It is less reactive than LiAlH₄ but significantly more potent than NaBH₄, and it readily reduces esters[1]. Its better solubility in ethereal solvents like Tetrahydrofuran (THF) compared to NaBH₄ makes it a more practical choice[1]. It is often the preferred reagent for this type of transformation, especially at scale.

Data-Driven Recommendations:

ReagentTypical Stoichiometry (eq.)Recommended SolventTemperature (°C)ProsCons
LiAlH₄ 1.5 - 2.0Anhydrous THF, Et₂O0 to RTVery fast and effective[3]Highly reactive, hazardous quench, lack of selectivity[4]
LiBH₄ 2.0 - 3.0Anhydrous THFRT to RefluxGood reactivity, safer to handle than LiAlH₄[1]Slower than LiAlH₄, may require heating
NaBH₄/MeOH 5.0 - 10.0THF (reflux)RefluxInexpensive, mild conditionsSlow for aromatic esters, may require large excess[2]

Actionable Protocol (Using LiBH₄):

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 4-amino-3,5-diethoxybenzoate (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add solid LiBH₄ (2.5 eq.) portion-wise to the solution at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux (approx. 66°C) for 4-16 hours until the starting material is consumed[1].

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add an aqueous solution of 1 M NaOH to quench the excess LiBH₄ and hydrolyze the borate-ester complexes.

  • Workup: After the quenching is complete (cessation of gas evolution), extract the aqueous mixture three times with Ethyl Acetate or Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Q2: I'm struggling with the purification of the final product. Standard silica gel chromatography gives poor separation and low recovery. What's a better approach?

The basicity of the primary amino group in your product is the primary cause of purification difficulties on standard silica gel. Silica is acidic and can strongly adsorb basic compounds, leading to significant tailing, poor separation, and even product degradation on the column[5].

Causality Analysis: The interaction between the Lewis basic amine and the acidic silanol groups (Si-OH) on the silica surface must be mitigated. This can be achieved by either "neutralizing" the silica with a basic additive or by using a different stationary or mobile phase altogether.

Actionable Strategies:

  • Modified Normal-Phase Chromatography:

    • Technique: Add a small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system[5]. A typical starting point is 0.5-1% TEA in a hexane/ethyl acetate or DCM/methanol gradient.

    • Protocol:

      • Prepare your eluent system (e.g., 99:1 DCM:MeOH) and add 1% TEA by volume.

      • Equilibrate your silica gel column with this modified eluent before loading your sample.

      • Run the chromatography as usual. The competing base (TEA) will occupy the acidic sites on the silica, allowing your product to elute more cleanly with significantly reduced tailing[5].

  • Recrystallization:

    • Technique: As a solid, (4-Amino-3,5-diethoxy-phenyl)-methanol is often an excellent candidate for purification by recrystallization, which can be more efficient for removing minor impurities than chromatography.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol, or acetone).

      • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

  • Acid-Base Extraction / Salt Formation:

    • Technique: For particularly stubborn impurities, an acid-base extraction can be performed. Alternatively, the amine can be precipitated as a salt, filtered, and then neutralized back to the free base[6].

    • Protocol (Salt Formation):

      • Dissolve the crude product in a suitable solvent like diethyl ether or DCM.

      • Slowly add a solution of HCl in ether (or a similar acid) to precipitate the hydrochloride salt of your product.

      • Filter the salt and wash with ether to remove non-basic impurities.

      • Re-dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) to regenerate the pure, free amine product, which can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that provides good separation between your starting ester and the product alcohol (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar, will have a lower Rf value than the starting ester. Visualize the spots under UV light (254 nm) and by staining with potassium permanganate (KMnO₄), which will react with the alcohol to give a yellow spot on a purple background.

  • Q: What are the most critical safety precautions for this synthesis?

    • A: When using powerful hydride reagents like LiAlH₄ or LiBH₄, always work under an inert atmosphere and use anhydrous solvents to prevent fires. The quenching step is highly exothermic and releases hydrogen gas; it must be done slowly, at 0°C, and behind a blast shield in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Q: My precursor, Methyl 4-amino-3,5-diethoxybenzoate, is difficult to source. Is there a reliable synthetic route?

    • A: Yes, a common route starts from the more readily available syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). A plausible, multi-step sequence would be:

      • Esterification: Protect the carboxylic acid, for example, by converting it to its methyl ester using methanol and a catalytic amount of sulfuric acid.

      • Williamson Ether Synthesis: React the methyl 4-hydroxy-3,5-dimethoxybenzoate with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) and a base (e.g., K₂CO₃) to form methyl 4-ethoxy-3,5-dimethoxybenzoate. A more advanced approach might involve demethylation followed by di-ethylation[7][8].

      • Nitration: Introduce a nitro group onto the ring, followed by reduction to the amine. A more direct approach could involve nucleophilic aromatic substitution if a suitable precursor is available. The synthesis of specifically substituted aromatic amines can be complex and often requires route scouting[9].

References

  • US8455691B2 - Process for the purification of aromatic amines - Google P
  • Gervais, C. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • US3337630A - Process for the purification of amines - Google P
  • Powers, D. C. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Organic Letters. [Link]

  • Narasimhan, S. et al. (2005). A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system. ResearchGate. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

  • Reddit. (2016). How easy is the reduction of esters to alcohols? r/chemistry. [Link]

  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google P
  • Justia Patents. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)
  • PubChem. 4-Amino-3,5-dimethoxybenzoic acid. [Link]

  • ResearchGate. (2009). Reactions of benzyl alcohol under different reaction conditions. [Link]

Sources

Optimization

troubleshooting impurities in (4-Amino-3,5-diethoxy-phenyl)-methanol crystallization

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystalliza...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of (4-Amino-3,5-diethoxy-phenyl)-methanol. The focus is on identifying and rectifying issues related to impurities, ensuring high-purity crystalline products.

Troubleshooting Guide: Impurity Issues

This section addresses specific problems encountered during the crystallization of (4-Amino-3,5-diethoxy-phenyl)-methanol, their probable causes, and actionable solutions.

Problem 1: Oiling Out Instead of Crystallizing

Observation: Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil). This is a common issue when the melting point of the solid is low or when significant impurities are present, which can depress the melting point.[1]

Probable Causes:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of the eutectic mixture.

  • Supersaturation Level Too High: Rapid cooling or excessive solvent evaporation can lead to a state of high supersaturation where the solute's concentration far exceeds its solubility, favoring the formation of a metastable oil over an ordered crystal lattice.

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, leading to the solution temperature being above the melting point of the solute when saturation is reached.

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL per 100 mg of solid) to decrease the supersaturation level. Allow the solution to cool more slowly.

  • Induce Crystallization:

    • Seeding: Introduce a small, pure crystal of (4-Amino-3,5-diethoxy-phenyl)-methanol to the cooled, supersaturated solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.[1]

  • Solvent System Modification: If oiling out persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify and then cool slowly.

Problem 2: Colored Impurities in Crystals

Observation: The resulting crystals have a noticeable color, suggesting the co-crystallization of colored impurities.

Probable Causes:

  • Presence of Chromophoric Byproducts: The synthesis of aromatic amines can sometimes lead to oxidized or polymeric byproducts that are highly colored.

  • Adsorption onto Crystal Surface: Some impurities may have a high affinity for specific crystal faces and adsorb onto the surface during growth.[2]

Solutions:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing many colored organic impurities.

    • Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute).

    • Caution: Using an excessive amount of charcoal can lead to the loss of the desired product through adsorption.

    • Procedure: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Recrystallization: A second recrystallization step is often effective in removing residual impurities. The principle is that the concentration of the impurity will be lower in the second mother liquor, leading to purer crystals.[3][4]

Problem 3: Poor Yield of Crystalline Product

Observation: The amount of recovered crystalline material is significantly lower than expected.

Probable Causes:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities or charcoal, the product can crystallize on the filter paper or in the funnel stem.

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which the compound is highly soluble will dissolve the product.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This will maximize the recovery upon cooling.

  • Prevent Premature Crystallization:

    • Use a heated filter funnel or pre-heat the funnel and receiving flask with hot solvent.

    • Place a watch glass over the funnel during filtration to trap solvent vapors and maintain a higher temperature.

  • Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of the desired product while still washing away the impurity-rich mother liquor.

Problem 4: Rapid Crystallization Leading to Impure Crystals

Observation: Crystals form very quickly upon cooling, often resulting in a fine powder. Rapid crystallization tends to trap impurities within the crystal lattice.[5]

Probable Causes:

  • High Degree of Supersaturation: This can be caused by using a solvent in which the compound has a very steep solubility curve with respect to temperature, or by cooling the solution too quickly.

  • Insufficient Solvent: Using less than the minimum amount of hot solvent required for dissolution.

Solutions:

  • Increase Solvent Volume: If crystallization is still too rapid, reheat the solution and add a small amount of additional solvent to slightly decrease the saturation level.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of (4-Amino-3,5-diethoxy-phenyl)-methanol?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amines like (4-Amino-3,5-diethoxy-phenyl)-methanol, common choices include alcohols (ethanol, methanol), esters (ethyl acetate), and mixed solvent systems such as ethanol/water or acetone/water.[8][9] The presence of both amino and hydroxyl groups suggests that polar protic solvents will be effective. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q2: How does the cooling rate affect the purity of the crystals?

Q3: Can impurities be incorporated into the crystal lattice?

A3: Yes, impurities can be incorporated in several ways. If an impurity has a similar molecular structure to the desired compound, it can be incorporated as a solid solution.[11] Impurities can also be trapped in pockets of mother liquor between agglomerated crystals or adsorbed onto the crystal surface.[2][12] Understanding the mechanism of impurity incorporation is key to developing an effective purification strategy.[2]

Q4: What is the purpose of a second recrystallization?

A4: A second recrystallization, also known as re-crystallization, is a purification technique.[3] It involves dissolving the already crystallized material in a fresh portion of hot solvent and allowing it to crystallize again.[3][4] This is effective because the concentration of impurities will be significantly lower in the second crystallization step, leading to a purer final product.

Q5: How can I tell if my crystals are pure?

A5: Several analytical techniques can be used to assess the purity of your crystals:

  • Melting Point Analysis: Pure crystalline solids typically have a sharp melting point range (1-2°C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected peaks in the NMR spectrum can indicate the presence of impurities.

Experimental Protocol: Recrystallization of (4-Amino-3,5-diethoxy-phenyl)-methanol

This protocol outlines a general procedure for the purification of (4-Amino-3,5-diethoxy-phenyl)-methanol by recrystallization.

Materials:

  • Crude (4-Amino-3,5-diethoxy-phenyl)-methanol

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with swirling. Continue to add small portions of the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

ParameterIdeal Range/ValueConsequence of Deviation
Cooling Rate 0.1 - 1.0 °C/minToo Fast (>10°C/min): Small, impure crystals.[6] Too Slow: May be inefficient for industrial processes.
Solvent Volume Minimum for dissolution at boilingToo Much: Low yield. Too Little: Premature crystallization, impurity trapping.
Purity (Post-1st Recrystallization) >98% (by HPLC)Lower Purity: May require a second recrystallization.
Purity (Post-2nd Recrystallization) >99.5% (by HPLC)Persistent Impurities: May indicate co-crystallization or the need for a different purification technique.

Visualization

Troubleshooting Workflow for Impurity Removal

TroubleshootingWorkflow start Impure Crystals Observed oiling_out Oiling Out? start->oiling_out colored_crystals Colored Crystals? oiling_out->colored_crystals No solution1 Re-dissolve & Add Solvent Induce Crystallization oiling_out->solution1 Yes low_yield Low Yield? colored_crystals->low_yield No solution2 Charcoal Treatment Second Recrystallization colored_crystals->solution2 Yes rapid_crystallization Rapid Crystallization? low_yield->rapid_crystallization No solution3 Optimize Solvent Volume Proper Washing low_yield->solution3 Yes solution4 Slow Cooling Increase Solvent Volume rapid_crystallization->solution4 Yes end Pure Crystals rapid_crystallization->end No solution1->end solution2->end solution3->end solution4->end

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • Vertex AI Search. (2025, November 15).
  • Vertex AI Search.
  • MDPI. (2017, December 3).
  • ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • ResearchGate.
  • Mirai Intex. (2024, July 25).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2020, March 16).
  • ACS Publications. (2012, November 2). Investigations into the Effects of the Cooling Rate on Stripping Crystallization | Industrial & Engineering Chemistry Research.
  • PMC.
  • University of Rochester.
  • MDPI. (2022, July 22).
  • Technobis Crystallization Systems. (2022, January 17). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments.
  • ACS Publications. (2020, July 6).
  • University of Rochester.
  • Study Mind. (2022, April 19).
  • Atlantis Press.
  • Recrystalliz
  • PraxiLabs. (2022, November 7).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PMC. 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol.
  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ....
  • PubChem. [4-Amino-3-(hydroxymethyl)phenyl]methanol | C8H11NO2 | CID 67127241.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • NextSDS. [4-amino-3-(hydroxymethyl)
  • Google Patents.
  • ResearchGate. (PDF) Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)
  • PubMed. Synthesis of further amino-halogen-substituted phenyl-aminoethanols.
  • MilliporeSigma. Amino phenyl methanol | Sigma-Aldrich.
  • RSC Publishing. An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)
  • MDPI. (2025, February 10). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents.
  • ResearchGate. (2022, September 15). (PDF) [ 4-( 3-Amino-4-methoxy-5 -methylphenyl)-1-oxo-1H -phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4.
  • BME. (2022, October 26). The methanol synthesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Esterification of (4-Amino-3,5-diethoxy-phenyl)-methanol

Welcome to the technical support center for the esterification of (4-Amino-3,5-diethoxy-phenyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of (4-Amino-3,5-diethoxy-phenyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues, and ensure your experimental success.

Overview of the Synthetic Challenge

The esterification of (4-Amino-3,5-diethoxy-phenyl)-methanol is a crucial step in the synthesis of various active pharmaceutical ingredients and research compounds. The primary reaction involves converting the benzylic alcohol functional group into an ester. While seemingly straightforward, the presence of an electron-donating amino group on the phenyl ring introduces specific challenges that must be carefully managed to achieve high yields and purity.

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid.[1][2] The reaction is reversible, meaning that reaction conditions must be optimized to drive the equilibrium towards the product.[3][4] The primary challenge with our substrate is the basic amino group, which will readily react with the acid catalyst. This can lead to the formation of an ammonium salt, which may decrease the substrate's solubility in non-polar solvents and potentially deactivate the catalyst.

This guide will focus primarily on the Fischer-Speier method, offering solutions to mitigate the challenges posed by the amino group, and will also discuss alternative strategies for sensitive substrates.

Recommended Experimental Protocol: Fischer-Speier Esterification

This protocol provides a robust starting point for the esterification of (4-Amino-3,5-diethoxy-phenyl)-methanol with a generic carboxylic acid (R-COOH).

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Amino-3,5-diethoxy-phenyl)-methanol (1.0 eq) in a suitable solvent. An excess of the corresponding alcohol (R'-OH, if performing transesterification) or a non-polar solvent like toluene can be used.[1] Using the alcohol reactant as the solvent can help drive the reaction equilibrium.[5]

    • Add the carboxylic acid (R-COOH, 1.2 to 2.0 eq). Using a slight excess of the carboxylic acid can also shift the equilibrium towards the product.

  • Catalyst Addition:

    • Carefully add a catalytic amount of a strong acid. Common choices include concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH, ~5-10 mol%).[1][5] The acid acts by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2][6]

  • Reaction Execution:

    • Heat the mixture to reflux. The optimal temperature will depend on the solvent used. For removing water, a Dean-Stark apparatus is highly recommended when using solvents like toluene to azeotropically remove the water byproduct, which drives the reaction to completion.[1][2]

    • Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The ester product should have a higher Rf value (be less polar) than the starting alcohol.[7]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If you used an excess of alcohol as the solvent, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with brine (saturated NaCl solution).[5][8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[9]

  • Purification:

    • The crude ester can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.[9]

Troubleshooting Guide (Q&A Format)

Q1: My reaction is very slow or has stalled. Why is this happening and what can I do?

A1: This is a common issue related to the equilibrium nature of the Fischer esterification and potential catalyst inhibition.

  • Cause 1: Water Accumulation. Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[3][10]

    • Solution: The most effective solution is to actively remove water as it forms. Use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or hexane.[1] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.

  • Cause 2: Insufficient Catalyst or Catalyst Deactivation. The amino group on your substrate can be protonated by the acid catalyst, effectively sequestering it.

    • Solution: You can try incrementally adding more acid catalyst. However, a better approach may be to use a larger initial amount (e.g., 15-20 mol%) or switch to a milder Lewis acid catalyst like scandium(III) triflate.[1]

  • Cause 3: Insufficient Temperature. Esterification reactions often require heat to proceed at a reasonable rate.[11]

    • Solution: Ensure your reaction is being heated to the boiling point of the solvent you are using. If using a high-boiling alcohol or carboxylic acid, ensure the temperature is appropriately elevated (typically 60-110 °C).[1]

Q2: I see multiple spots on my TLC plate, even after a long reaction time. What are they?

A2: This suggests the presence of side reactions or incomplete conversion.

  • Potential Identity 1: Starting Materials. The most likely spots are your starting alcohol and the final ester product. The alcohol will be more polar (lower Rf) than the ester.

    • Solution: Allow the reaction to run longer or implement strategies from Q1 to drive the reaction to completion.

  • Potential Identity 2: Amide Formation. While less common under these conditions, it's possible for the amine to react with the carboxylic acid at high temperatures to form an amide, although this typically requires much higher temperatures to dehydrate the initial ammonium carboxylate salt. More likely is the reaction of the ester product with the amine of another molecule (aminolysis), though this is generally slow.[12]

    • Solution: Characterize the side product. If amide formation is confirmed, a lower reaction temperature or protecting the amine group (see FAQ section) is necessary.

  • Potential Identity 3: Self-Condensation/Decomposition. At high temperatures and with strong acid, benzylic alcohols can sometimes undergo self-etherification or other decomposition pathways.

    • Solution: Lower the reaction temperature and/or use a milder catalyst. Consider alternative esterification methods like the Steglich esterification.[13]

Q3: My starting material precipitated out of solution after I added the acid catalyst. What should I do?

A3: This is a classic sign of ammonium salt formation. The protonated amino group makes the molecule ionic and thus much less soluble in common organic solvents like toluene.

  • Solution 1: Change the Solvent. Switch to a more polar solvent that can dissolve the salt, such as the alcohol corresponding to the ester you are trying to make (e.g., use methanol as the solvent if you are making a methyl ester). However, this may not be ideal for azeotropic water removal.

  • Solution 2: Protect the Amine. This is the most robust solution. Before attempting the esterification, protect the amino group as a carbamate (e.g., Boc or Cbz).[14][] These groups are stable to acidic esterification conditions but can be easily removed later. This prevents salt formation and allows the reaction to proceed homogeneously.

  • Solution 3: Use a Different Esterification Method. Avoid strong Brønsted acids. A method like the Steglich esterification, which uses DCC and DMAP under neutral conditions, completely bypasses this problem.[13]

Frequently Asked Questions (FAQs)

Q: Do I absolutely need to protect the amino group?

A: Not always, but it is highly recommended for achieving consistent and high yields, especially on a larger scale. Direct esterification can work, but it often suffers from the solubility and catalyst deactivation issues mentioned above.[16] Protecting the amine simplifies the reaction, improves solubility, and prevents potential side reactions, making the process more reliable.[17] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[14][]

Q: What are the best analytical methods to monitor this reaction?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting alcohol and the appearance of the less polar ester product.[7]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can definitively show the formation of the ester by the appearance of new signals (e.g., a methyl singlet around 3.7-3.9 ppm for a methyl ester) and the shift of the benzylic CH₂ protons.[10][19]

Q: What are the key differences between Fischer, Steglich, and using an acyl chloride for this esterification?

A: They differ in reaction conditions, reactivity, and functional group tolerance.

FeatureFischer EsterificationSteglich EsterificationAcyl Chloride Method
Reagents Carboxylic Acid, Alcohol, Acid Catalyst (H₂SO₄, p-TsOH)Carboxylic Acid, Alcohol, DCC, DMAPAcyl Chloride, Alcohol, Base (Pyridine, Et₃N)
Conditions Acidic, typically heated to refluxNeutral, often room temperatureBasic or neutral, often low temperature to room temp
Byproducts WaterDicyclohexylurea (DCU)HCl (neutralized by base)
Pros Inexpensive reagents, atom-economical.[1]Very mild conditions, good for sensitive substrates.[13]Very fast and high-yielding, not reversible.
Cons Reversible, requires harsh acidic conditions, not suitable for acid-labile groups.[11]DCC is an allergen, DCU byproduct can be difficult to remove.Acyl chlorides can be moisture-sensitive and must be prepared from the carboxylic acid.

Q: How do I properly purify my final ester product?

A: Purification starts with the work-up. The initial wash with sodium bicarbonate is critical to remove acidic components.[8] For the final purification:

  • Column Chromatography: This is the most common method for achieving high purity. Use a silica gel stationary phase and a solvent system (e.g., hexanes/ethyl acetate) that gives good separation between your product and any remaining impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[9]

  • Distillation: If your ester is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.[8]

Key Workflows and Mechanisms
Generalized Fischer-Speier Esterification Mechanism

The diagram below illustrates the key steps in the acid-catalyzed esterification process. The catalyst protonates the carbonyl, activating it for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after proton transfer, a water molecule is eliminated to yield the protonated ester, which is then deprotonated to regenerate the catalyst and give the final product.[3][6]

Fischer_Esterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination & Regeneration RCOOH Carboxylic Acid (R-COOH) Activated_Acid Protonated Acid RCOOH->Activated_Acid Protonation H_plus H⁺ (Catalyst) Tetra_Intermediate Tetrahedral Intermediate Activated_Acid->Tetra_Intermediate Attack by R'-OH ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetra_Intermediate->Protonated_Ester Proton Transfer & -H₂O Ester Ester (R-COOR') Protonated_Ester->Ester -H⁺ (Catalyst Regen.) H2O H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow: From Reaction to Pure Product

This workflow outlines the logical sequence of steps for performing and purifying the esterification product.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Acid, Solvent, Catalyst) Reflux 2. Heat to Reflux (with Dean-Stark if needed) Setup->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Complete Dry 5. Dry & Concentrate Workup->Dry Purify 6. Purify (Column or Recrystallization) Dry->Purify Characterize 7. Characterize (NMR, MS, etc.) Purify->Characterize

Caption: Standard lab workflow for synthesis and purification.

References
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • American Chemical Society. (2009). Amino Acid-Protecting Groups.
  • MDPI. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.
  • PubMed. (2014).
  • Nunes Law, Inc. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Oxford Instruments. (2021).
  • PubMed. (2025).
  • LookChem. (n.d.).
  • Wikipedia. (n.d.).
  • SciSpace. (n.d.). Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms.
  • Science Ready. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2024).
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • Chemistry Steps. (2021).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • OperaChem. (2024).
  • BYJU'S. (2019).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Chemguide. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl.
  • Semantic Scholar. (2002). A simple and convenient method for esterification of tryptophan and other amino acids.
  • Chemistry LibreTexts. (2026). 17.
  • Google Patents. (n.d.).
  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism.
  • Chemguide. (n.d.).
  • Bond University. (n.d.).

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (4-Amino-3,5-diethoxy-phenyl)-methanol

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Version: 2.1 | Last Updated: March 2026 Welcome to the Technical Support Center. (4-Amino-3,5-diethoxy-phenyl)-methanol is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Version: 2.1 | Last Updated: March 2026

Welcome to the Technical Support Center. (4-Amino-3,5-diethoxy-phenyl)-methanol is a highly sensitive active pharmaceutical ingredient (API). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound during storage and handling.

Mechanistic Overview: The Causality of Degradation

To effectively protect this API, we must first understand why it degrades. The molecule contains two highly reactive moieties: a benzylic alcohol and an electron-rich aniline core.

The two ethoxy groups (-OCH₂CH₃) at the 3 and 5 positions exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. Combined with the electron-donating amino group at the 4-position, this creates an exceptionally electron-rich π-system[1]. This architecture drastically lowers the oxidation potential of the molecule. Atmospheric oxygen easily abstracts an electron from the nitrogen to form a radical cation. This radical can undergo head-to-tail or tail-to-tail coupling to form polymeric species[2], or undergo further oxidation to highly conjugated quinone imines[3].

OxidationMechanisms API (4-Amino-3,5-diethoxy-phenyl)-methanol (Electron-Rich Aniline) Radical Aniline Radical Cation (Initiation Phase) API->Radical O2 / Light / Heat Aldehyde Aldehyde Derivative (Benzylic Oxidation) API->Aldehyde Trace Metals / O2 Quinone Quinone Imine (Dark Discoloration) Radical->Quinone -e⁻, -H⁺ Dimer Azo / Polymeric Species (Insoluble Aggregates) Radical->Dimer Radical Coupling

Figure 1: Primary oxidative degradation pathways of the electron-rich aniline API.

Troubleshooting Guide & FAQs

Q1: My lyophilized powder turned from white to a dark purple/brown tint. Is it still usable? A1: No. Discoloration is a definitive indicator of oxidative degradation. Anilines are notoriously susceptible to air oxidation, leading to the formation of colored impurities such as nitroso compounds, quinone imines, and polymeric aggregates[3]. Causality: The visual color change is due to the extended conjugation of the newly formed quinone imine double bonds absorbing visible light. Action: Do not use the discolored batch for sensitive assays. Verify the purity of the remaining material using HPLC-UV. If purity has dropped below your required threshold (typically >98%), discard the material.

Q2: I observe new peaks in my HPLC chromatogram after storing the API in a DMSO stock solution for 48 hours. What happened? A2: DMSO is highly hygroscopic and readily dissolves atmospheric oxygen. The combination of moisture and oxygen accelerates the oxidation of the benzylic alcohol to an aldehyde, while the aniline moiety undergoes radical dimerization[2]. Action: Prepare stock solutions in strictly degassed, anhydrous solvents. If long-term solution storage is unavoidable, incorporate an antioxidant (See Q4).

Q3: How can I confirm that my storage system isn't failing over time? A3: You must implement a self-validating storage protocol. Traditional inert atmosphere systems often fail to maintain ultra-low oxygen levels due to micro-leaks in the primary packaging[4]. Action: Place a reversible oxygen indicator pill (e.g., resazurin-based) inside the secondary Mylar pouch. If the pill changes color from pink to purple/blue, the primary seal has failed, prompting immediate re-analysis of the batch.

Q4: Should I use Butylated Hydroxytoluene (BHT) or Ascorbic Acid to stabilize this compound in formulation? A4: The choice depends entirely on your solvent matrix. BHT features bulky tert-butyl groups that provide exceptional stability against heat and light, making it a highly effective radical scavenger for lipophilic or organic stock solutions[5]. Ascorbic acid is water-soluble and functions through both radical scavenging and metal chelation; however, it readily undergoes oxidation itself in the presence of oxygen and transition metals, potentially acting as a pro-oxidant if not carefully optimized[5]. Action: For DMSO or organic stocks, use 0.1% BHT. For aqueous buffers, use ascorbic acid but ensure the buffer is treated with a chelating agent (like EDTA) to sequester trace metals. Avoid excipients containing peroxides (e.g., povidone), which directly induce API instability.

Standard Operating Procedure (SOP): Optimal Storage & Aliquoting

To prevent degradation, researchers must utilize a self-validating inert atmospheric packaging (IAP) workflow.

Step-by-Step Methodology:
  • Transfer: Move the sealed bulk API container into a glovebox purged with Argon. Causality: Argon is heavier than Nitrogen and more effectively displaces oxygen in the vial headspace during sealing[4]. Ensure the environment maintains <1 ppm O₂ and <1 ppm H₂O.

  • Aliquot: Divide the bulk powder into single-use quantities in amber glass vials. Causality: Amber glass prevents photo-induced radical initiation, a primary catalyst for aniline oxidation[3].

  • Seal: Cap the vials with PTFE-lined silicone septa and crimp seal them tightly.

  • Secondary Packaging (Self-Validation): Place the sealed vials into a Mylar bag along with a desiccant pack and a resazurin oxygen indicator strip. Vacuum-seal the bag[4].

  • Storage: Store the sealed bags in a continuously monitored -80°C freezer. Causality: Ultra-low temperatures exponentially decrease the kinetic rate of autoxidation reactions[3].

SOPWorkflow Step1 1. Bulk API Reception (Keep sealed on dry ice) Step2 2. Transfer to Glovebox (Argon Atmosphere, <1 ppm O2) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use quantities) Step2->Step3 Step4 4. Cap & Crimp Seal (PTFE-lined septa) Step3->Step4 Step5 5. Secondary Packaging (Vacuum-sealed Mylar + O2 Indicator) Step4->Step5 Step6 6. Long-Term Storage (-80°C with continuous monitoring) Step5->Step6

Figure 2: Self-validating inert storage workflow for highly oxidation-sensitive APIs.

Quantitative Stability Data

The following table summarizes the expected shelf life of (4-Amino-3,5-diethoxy-phenyl)-methanol under various storage conditions based on accelerated stability metrics.

Storage ConditionHeadspace AtmosphereTemperatureLight ExposureExpected Shelf LifeDegradation Rate
Amber Vial, PTFE CapArgon-80°CNone> 24 months< 0.1% / month
Amber Vial, PTFE CapNitrogen-20°CNone12 - 18 months~ 0.5% / month
Clear Vial, Standard CapAir4°CAmbient Lab< 1 month> 5.0% / month
Clear Vial, Standard CapAir25°CAmbient Lab< 1 week> 15.0% / week

Sources

Troubleshooting

overcoming low aqueous solubility of (4-Amino-3,5-diethoxy-phenyl)-methanol in cell assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by the physicochemical liabilities of target compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by the physicochemical liabilities of target compounds. (4-Amino-3,5-diethoxy-phenyl)-methanol presents a classic "brick dust" and "grease" paradox: while its amino and methanol groups offer hydrogen-bonding potential, the bulky diethoxy groups and aromatic ring drive significant lipophilicity.

When introduced to aqueous cell culture media, this compound is highly prone to rapid precipitation, colloidal aggregation, and non-specific plastic adsorption[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your in vitro data reflects true biological activity rather than physical artifacts.

Part 1: Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution into DMEM/FBS. How can I prevent this "solvent shock"?

The Causality: When you pipette a high-concentration DMSO stock directly into aqueous media, the local dielectric constant drops instantly. The compound experiences transient supersaturation before it can evenly disperse, nucleating into colloidal aggregates[1]. These aggregates are not bioavailable to the cells, leading to artificially high (false negative) IC50​ values. The Solution: Abandon traditional intermediate aqueous dilutions. Instead, utilize Acoustic Liquid Handling (e.g., Echo dispensing). By using sound energy to eject nanoliter droplets of 100% DMSO stock directly into the final assay volume, the compound disperses instantaneously without forming localized high-concentration zones[2],[1].

Q2: To keep the compound in solution, I increased the final DMSO concentration to 2%. Now my assay window has collapsed. Why?

The Causality: DMSO is not an inert bystander. While it easily penetrates hydrophobic barriers to deliver your compound, concentrations above 0.5% act as a chemical chaperone, altering membrane physical properties and protein folding[3]. Furthermore, DMSO concentrations 1.0% induce significant cytotoxicity and can artificially skew cell phenotypes (e.g., inhibiting T cell proliferation or altering macrophage NF-κB activation)[4],[3],[5]. The Solution: The "golden rule" of cell culture is to maintain final DMSO concentrations at 0.1% to 0.5%[4]. If your compound crashes at 0.1% DMSO, you must change the formulation strategy rather than increasing the solvent load.

Q3: If I cannot use high DMSO, what is the best biocompatible vehicle for this specific chemotype?

The Causality: For a molecule like (4-Amino-3,5-diethoxy-phenyl)-methanol, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal excipient. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. The cavity diameter of β -cyclodextrin perfectly accommodates phenyl rings,[6]. The diethoxy-phenyl core of your compound enters the hydrophobic cavity by displacing water molecules, thermodynamically shielding the lipophilic regions while the hydrophilic exterior keeps the entire inclusion complex soluble in the media.

Part 2: Data Visualization & Strategy Comparison

To make an informed decision on your assay design, review the quantitative impacts of different solubilization and dispensing strategies below.

Table 1: Comparative Solubilization Strategies & Cytotoxicity Thresholds
Strategy / VehicleMax Tolerated Conc. in CellsSolubilization MechanismRisk of Assay InterferenceRecommended Use Case
DMSO 0.1% - 0.5%[4]Co-solvency; disrupts water latticeHigh (Alters membrane permeability)[3]Stock storage only; minimize in final assay.
HP- β -CD Up to 10 - 20 mMThermodynamic inclusion complexationLow (Highly biocompatible)Primary rescue vehicle for phenyl-ring compounds.
Tween-80 < 0.01%Micellar encapsulationModerate (Lyses cell membranes)Avoid in live-cell assays if possible.
Table 2: Impact of Dispensing Method on Apparent Assay Metrics
Dispensing MethodVolume TransferredIntermediate Dilution?Risk of Plastic AdsorptionTypical IC50​ Shift
Manual Pipetting Micro-liters ( μ L)Yes (Aqueous)HighArtificially High (False Negatives)
Acoustic (Echo) Nano-liters (nL)[7]No (Direct 100% DMSO)Near ZeroTrue baseline activity[2]

Part 3: Mechanistic Workflows (Graphviz Visualizations)

Understanding the physical pathways of your compound dictates the success of your assay. Below are the logical relationships between formulation choices and assay outcomes.

Solubilization A Compound in 100% DMSO B Direct Aqueous Dilution (Solvent Shock) A->B Standard Pipetting D HP-β-CD Complexation A->D Add Carrier F Acoustic Dispensing (Nanoliter Transfer) A->F Echo Liquid Handler C Colloidal Aggregation (False Negatives) B->C Supersaturation E Soluble Inclusion Complex (Bioavailable) D->E Thermodynamic Shielding G Instantaneous Dissolution (<0.1% DMSO) F->G Avoids Local High Conc.

Mechanistic pathways of compound precipitation versus successful solubilization strategies.

Workflow cluster_manual Traditional Tip-Based Workflow cluster_acoustic Acoustic Dispensing Workflow M1 10mM DMSO Stock M2 Intermediate Aqueous Dilution M1->M2 M3 Precipitation / Plastic Adsorption M2->M3 M4 Inaccurate Cell Dosing M3->M4 A1 10mM DMSO Stock A2 Nanoliter Droplet Ejection (Sound Energy) A1->A2 A3 Direct to Assay Plate (Pre-filled with Media) A2->A3 A4 Accurate Cell Dosing A3->A4

Comparison of traditional tip-based intermediate dilution versus direct acoustic liquid handling.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complexes

Use this protocol if you do not have access to an acoustic liquid handler and must rely on standard pipetting.

  • Calculate Molar Ratios: Prepare a 1:5 to 1:10 molar ratio of (4-Amino-3,5-diethoxy-phenyl)-methanol to HP- β -CD. The excess cyclodextrin drives the equilibrium toward the encapsulated state.

  • Prepare the Excipient Solution: Dissolve HP- β -CD powder in your basal cell culture media (without FBS) to a concentration of 10% (w/v). Stir continuously or sonicate with intermittent cooling until completely clear[6].

  • Co-Solvent Evaporation (Optional but Recommended):

    • Dissolve your compound in a volatile organic solvent (e.g., methanol or ethanol).

    • Add the HP- β -CD aqueous solution to the organic mixture.

    • Evaporate the volatile solvent under a gentle stream of nitrogen or via rotary evaporation. This forces the hydrophobic compound into the cyclodextrin cavity as the organic solvent disappears.

  • Sterile Filtration: Filter the resulting aqueous complex through a 0.22 μ m low-protein-binding syringe filter.

  • Dosing: Use this aqueous stock to dose your cells. The compound will release dynamically into the lipid membranes of the cells without precipitating in the bulk media.

Protocol B: Acoustic Liquid Handling (Direct-to-Plate) Workflow

Use this protocol for high-throughput screening or to achieve absolute zero-precipitation dosing.

  • Prepare Source Plates: Dispense your compound as a 10 mM stock in 100% cell-culture grade DMSO into an acoustic-compatible source plate (e.g., Echo Qualified 384-well plate).

  • Prepare Destination Plates: Seed your cells in the destination assay plates (e.g., 384-well or 1536-well format) containing the full volume of assay media (e.g., 40 μ L per well).

  • Acoustic Transfer: Program the acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly from the source plate to the destination plate[7].

    • Example: To achieve a 10 μ M final concentration in 40 μ L of media, transfer exactly 40 nL of the 10 mM stock.

  • Validation: The final DMSO concentration will be exactly 0.1%, well below the cytotoxicity threshold. The compound dissolves instantly upon impact with the media, bypassing the supersaturation phase entirely,[1].

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Data Validation of (4-Amino-3,5-diethoxy-phenyl)-methanol

This guide provides an in-depth analysis and validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel research compound, (4-Amino-3,5-diethoxy-phenyl)-methanol. In the absence of extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel research compound, (4-Amino-3,5-diethoxy-phenyl)-methanol. In the absence of extensive peer-reviewed experimental data for this specific molecule, this document establishes a robust predictive validation framework. By leveraging advanced computational prediction tools and comparing the resulting data with an experimentally characterized structural analog, we offer a reliable reference for researchers engaged in the synthesis, characterization, and application of this and related compounds. This guide is designed to be a practical resource for scientists in drug development and organic chemistry, ensuring a high degree of confidence in the structural integrity of their molecules.

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

(4-Amino-3,5-diethoxy-phenyl)-methanol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminobenzyl alcohol core with two flanking ethoxy groups, presents a unique set of spectral signatures. This guide will dissect the predicted ¹H and ¹³C-NMR spectra of this molecule, offering a detailed rationale for the expected chemical shifts and coupling patterns.

To ground our predictive analysis in experimental reality, we will draw comparisons with the known spectral data of a structurally related compound, (-)-Cyclohexyl(3,5-dimethoxyphenyl)methanol. This comparative approach allows for the validation of the predicted data and provides a tangible reference point for researchers.

Predicted NMR Spectral Data and Interpretation

Predicted ¹H-NMR Spectrum

The predicted ¹H-NMR spectrum of (4-Amino-3,5-diethoxy-phenyl)-methanol in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene and methyl protons of the ethoxy groups, the benzylic methylene protons, the hydroxyl proton, and the amine protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-aromatic~6.4 - 6.6Singlet (s)2H
-CH₂- (benzylic)~4.5 - 4.7Singlet (s)2H
-NH₂~3.8 - 4.2 (broad)Singlet (br s)2H
-O-CH₂- (ethoxy)~3.9 - 4.1Quartet (q)4H
-OH~1.5 - 2.5 (broad)Singlet (br s)1H
-CH₃ (ethoxy)~1.3 - 1.5Triplet (t)6H

Interpretation of the ¹H-NMR Spectrum:

  • Aromatic Protons (H-aromatic): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the region of 6.4-6.6 ppm. The electron-donating effects of the amino and two ethoxy groups cause a significant upfield shift compared to unsubstituted benzene (7.34 ppm).

  • Benzylic Protons (-CH₂-): The two protons of the methanol's methylene group are adjacent to the aromatic ring and the hydroxyl group. Their signal is predicted to be a singlet around 4.5-4.7 ppm.

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet between 3.8 and 4.2 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethoxy Protons (-O-CH₂- and -CH₃): The ethoxy groups will give rise to two distinct signals. The methylene protons (-O-CH₂-) will appear as a quartet around 3.9-4.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.3-1.5 ppm due to coupling with the adjacent methylene protons. The integration of these signals will be in a 2:3 ratio, respectively (or 4H:6H for the whole molecule).

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It is predicted to appear as a broad singlet in the range of 1.5-2.5 ppm.

Predicted ¹³C-NMR Spectrum

The predicted ¹³C-NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-aromatic (C-O)~148 - 150
C-aromatic (C-N)~135 - 137
C-aromatic (C-CH₂OH)~128 - 130
C-aromatic (C-H)~105 - 107
-CH₂OH (benzylic)~65 - 67
-O-CH₂- (ethoxy)~63 - 65
-CH₃ (ethoxy)~14 - 16

Interpretation of the ¹³C-NMR Spectrum:

  • Aromatic Carbons: The aromatic ring will exhibit four distinct signals. The two carbons attached to the ethoxy groups (C-O) are the most deshielded and will appear around 148-150 ppm. The carbon atom bonded to the amino group (C-N) is expected around 135-137 ppm. The carbon bearing the hydroxymethyl group (C-CH₂OH) will be in the region of 128-130 ppm. The two carbons bonded to hydrogen (C-H) will be the most shielded aromatic carbons, appearing upfield around 105-107 ppm.

  • Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate at approximately 65-67 ppm.

  • Ethoxy Carbons (-O-CH₂- and -CH₃): The methylene carbon of the ethoxy group (-O-CH₂-) will appear around 63-65 ppm, while the methyl carbon (-CH₃) will be found in the upfield region of 14-16 ppm.

Comparative Validation with a Structural Analog

To enhance the confidence in our predicted data, we can compare it with the experimental NMR data of a structurally similar compound. (-)-Cyclohexyl(3,5-dimethoxyphenyl)methanol shares the 3,5-dialkoxy-phenyl-methanol core, with methoxy groups instead of ethoxy groups and a cyclohexyl group instead of an amino group at the 4-position. While the electronic effects of the substituents differ, the general chemical shift regions for the aromatic and benzylic protons and carbons provide a valuable point of reference.

A published ¹³C-NMR spectrum for (-)-Cyclohexyl(3,5-dimethoxyphenyl)methanol in CDCl₃ shows the aromatic carbons attached to the methoxy groups at 160.6 ppm, and the aromatic C-H at 104.6 ppm and 99.2 ppm.[2] These values are in reasonable agreement with our predicted values for the analogous carbons in (4-Amino-3,5-diethoxy-phenyl)-methanol, considering the different electronic contributions of the substituents.

Experimental Protocol for NMR Data Acquisition and Validation

For researchers synthesizing (4-Amino-3,5-diethoxy-phenyl)-methanol, the following protocol outlines the steps for acquiring high-quality NMR data for structural verification.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). For the initial characterization, CDCl₃ is a good starting point.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube to calibrate the chemical shift scale to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be necessary compared to the ¹H-NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the ethoxy groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for confirming the overall molecular structure.

Data Processing and Analysis
  • Fourier Transformation: Transform the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration of the signals.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the molecule based on the predicted data and established chemical shift ranges.

NMR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition & Processing cluster_analysis Spectral Analysis & Validation synthesis Synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) data_acq NMR Data Acquisition (1H, 13C, 2D) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing interpretation Spectral Interpretation (Shifts, Couplings, Integration) processing->interpretation prediction Comparison with Predicted Spectra interpretation->prediction analog_comp Comparison with Structural Analog Data interpretation->analog_comp structure_confirm Structure Confirmation prediction->structure_confirm analog_comp->structure_confirm

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, employing orthogonal analytical techniques provides a more comprehensive characterization and strengthens the overall validation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[3][4]

  • Expected Molecular Ion: For (4-Amino-3,5-diethoxy-phenyl)-methanol (C₁₁H₁₇NO₃), the expected exact mass is approximately 211.1208 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: Electrospray ionization (ESI) or other soft ionization techniques would likely produce a prominent protonated molecule [M+H]⁺ at m/z 212.1281. Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of water (H₂O), formaldehyde (CH₂O), or ethoxy groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent method for identifying the functional groups present in a molecule.[5][6]

  • O-H Stretch (Alcohol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): A primary amine will typically show two sharp peaks in the 3300-3500 cm⁻¹ range.[7]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and methylene groups) will be just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the ether and alcohol groups will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

Orthogonal_Techniques main_compound (4-Amino-3,5-diethoxy-phenyl)-methanol NMR NMR Spectroscopy (¹H, ¹³C, 2D) main_compound->NMR MS Mass Spectrometry (HRMS, MS/MS) main_compound->MS FTIR FTIR Spectroscopy main_compound->FTIR nmr_info Connectivity, Chemical Environment, Stereochemistry NMR->nmr_info ms_info Molecular Weight, Elemental Composition, Fragmentation MS->ms_info ftir_info Functional Groups FTIR->ftir_info

Conclusion: A Framework for Confident Structural Assignment

This guide has provided a comprehensive framework for the validation of the ¹H and ¹³C-NMR spectral data of (4-Amino-3,5-diethoxy-phenyl)-methanol. Through the use of predictive tools, comparison with a structural analog, and the outlining of a robust experimental protocol, researchers can proceed with confidence in the structural assignment of this novel compound. The integration of orthogonal analytical techniques such as mass spectrometry and FTIR spectroscopy will further solidify the structural elucidation process. By adhering to these principles of thorough characterization and validation, the scientific community can ensure the integrity and reliability of its research findings.

References

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 679. Available at: [Link]

  • NMR data handling and (pre-)processing. (n.d.). In The MetaRbolomics book. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2013). Journal of Mass Spectrometry, 48(11), 1219-1243. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Available at: [Link]

  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA. Available at: [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. (2005). Proceedings of the National Academy of Sciences, 102(29), 10153-10158. Available at: [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Available at: [Link]

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 679. Available at: [Link]

  • SOP data acquisition. (n.d.). R-NMR. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Clean Absorption Mode NMR Data Acquisition. (2012). Angewandte Chemie International Edition, 51(45), 11253-11256. Available at: [Link]

  • Introduction to NMR data processing and analysis with Origin. (2017). FSU Jena. Available at: [Link]

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube. Available at: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry. NC State University Libraries. Available at: [Link]

  • NMR Prediction. (n.d.). ChemAxon. Available at: [Link]

  • Process for producing 4-aminobenzyl alcohol derivatives. (1968). U.S. Patent 3,379,620.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Available at: [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Available at: [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Available at: [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Available at: [Link]

  • CASCADE. (n.d.). Colorado State University. Available at: [Link]

  • IR Spectroscopy by Functional Group. (n.d.). University of California, Los Angeles. Available at: [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRdb.org. Available at: [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Available at: [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Available at: [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Available at: [Link]

  • NMRium demo - Predict. (n.d.). Available at: [Link]

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Comparative

Reactivity Profiling: (4-Amino-3,5-diethoxy-phenyl)-methanol vs. 4-Amino-3,5-dimethoxybenzyl alcohol

Introduction In the design of complex active pharmaceutical ingredients (APIs), the selection of highly functionalized benzylic building blocks dictates both the synthetic route's efficiency and the final molecule's phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the design of complex active pharmaceutical ingredients (APIs), the selection of highly functionalized benzylic building blocks dictates both the synthetic route's efficiency and the final molecule's pharmacodynamics. Two closely related scaffolds—(4-amino-3,5-diethoxy-phenyl)-methanol (Compound A) and 4-amino-3,5-dimethoxybenzyl alcohol (Compound B)—serve as critical precursors in modern medicinal chemistry. Compound A is a key intermediate in the synthesis of Somatostatin SRIF1B (sst5) antagonists such as AF-23-HJ84[1], while Compound B is fundamentally utilized in the preparation of dihydrofolate reductase (DHFR) inhibitors like Aditeren[2].

While electronically similar, the shift from methoxy to ethoxy substituents introduces profound steric variations that alter their reactivity profiles. This guide provides an objective comparison of their chemical behavior, supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: Electronic vs. Steric Dynamics

The reactivity of these 4-amino-3,5-dialkoxybenzyl alcohols is governed by two distinct reactive centers: the benzylic alcohol (C1) and the aniline nitrogen (C4).

  • Steric Shielding at the Aniline (C4): The primary differentiator between the two molecules is the steric bulk flanking the primary amine. The ethoxy groups in Compound A possess a larger conformational sweep (higher A-value) than the methoxy groups in Compound B. This creates a deep steric cleft around the nitrogen, significantly retarding its nucleophilicity towards bulky electrophiles. Consequently, N-derivatization of the diethoxy variant requires catalytic intervention (e.g., hypernucleophilic catalysts like DMAP) to proceed efficiently.

  • Benzylic Carbon (C1) Activation: Both compounds feature a benzylic alcohol activated by the strong electron-donating resonance (+M) of the para-amine and the inductive effects of the meta-alkoxy groups. This electron-rich aromatic system makes the benzylic carbon highly susceptible to activation. However, traditional acidic halogenation (e.g., using HBr) is contraindicated; protonation of the aniline nitrogen converts it into a strongly electron-withdrawing anilinium ion, destabilizing the benzylic position and promoting polymerization[3]. Thus, neutral activation strategies, such as the Appel reaction, are mandated.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance metrics of both building blocks under standard synthetic conditions.

Parameter(4-Amino-3,5-diethoxy-phenyl)-methanol4-Amino-3,5-dimethoxybenzyl alcohol
Substituent Steric Bulk (Taft Es​ ) High (Ethoxy: -0.07)Moderate (Methoxy: +0.52)
Aniline Nucleophilicity Attenuated (Sterically hindered)Standard (Readily acylated/alkylated)
N-Acylation Yield (Uncatalyzed, 2h) < 30% (Requires DMAP for >90%)> 85%
Benzylic Bromination (Appel) Yield 92% (High lipophilicity aids solubility)89%
Primary API Application SSTR5 Antagonists (e.g., AF-23-HJ84)[4]DHFR Inhibitors (e.g., Aditeren)[5]

Self-Validating Experimental Protocols

Protocol 1: Neutral Benzylic Activation (Appel Reaction)

Objective: Convert the benzylic alcohol to a benzylic bromide without protonating the sensitive aniline core. Causality: Utilizing carbon tetrabromide (CBr 4​ ) and triphenylphosphine (PPh 3​ ) allows for the activation of the alcohol under strictly neutral conditions, preserving the electron-rich nature of the aromatic ring required for smooth substitution.

  • Preparation: Dissolve 10.0 mmol of the selected benzyl alcohol (Compound A or B) and 12.0 mmol of CBr 4​ in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C. Slowly add 12.5 mmol of PPh 3​ in small portions over 15 minutes. Self-Validation: The solution will transition from colorless to pale yellow, indicating the formation of the reactive phosphonium intermediate.

  • Propagation: Stir at 0 °C for 1 hour, monitoring via TLC (Hexanes:EtOAc 3:1). The highly polar alcohol spot should completely disappear, replaced by a higher R f​ bromide spot.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Note: The diethoxy bromide exhibits slightly higher solubility in non-polar eluents compared to the dimethoxy variant.

Protocol 2: Comparative N-Acylation (Demonstrating Steric Effects)

Objective: Acylate the C4-amine to demonstrate the kinetic retardation caused by the diethoxy substituents. Causality: The bulky ethoxy groups in Compound A block the trajectory of the incoming electrophile (acetic anhydride). The addition of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive, unhindered N-acylpyridinium intermediate that can bypass the steric shield.

  • Preparation: In two separate flasks, dissolve 5.0 mmol of Compound A and Compound B in 20 mL of anhydrous DCM containing 6.0 mmol of pyridine.

  • Electrophilic Addition: Add 5.5 mmol of acetic anhydride dropwise at room temperature.

  • Observation (Uncatalyzed): Stir for 2 hours. TLC analysis will reveal complete conversion for Compound B (dimethoxy), but significant starting material remaining for Compound A (diethoxy).

  • Catalytic Intervention: To the flask containing Compound A, add 0.5 mmol (10 mol%) of DMAP.

  • Completion: Stir for an additional 1 hour. Self-Validation: The reaction of Compound A will now rapidly proceed to completion, proving that the initial low reactivity was purely steric, not electronic. Quench both reactions with 1M HCl to remove pyridine/DMAP, extract, and concentrate.

Visualizing Reactivity Pathways

Reactivity Start 4-Amino-3,5-dialkoxybenzyl alcohol (Core Scaffold) Sub1 Benzylic Activation (Appel Reaction) Start->Sub1 CBr4 / PPh3 Sub2 Aniline N-Acylation (Electrophilic Attack) Start->Sub2 Ac2O / Base Dimethoxy1 Dimethoxy Analog Rapid Conversion Sub1->Dimethoxy1 -OMe Diethoxy1 Diethoxy Analog Rapid Conversion Sub1->Diethoxy1 -OEt Dimethoxy2 Dimethoxy Analog Standard Kinetics Sub2->Dimethoxy2 -OMe Diethoxy2 Diethoxy Analog Sterically Retarded (Requires DMAP) Sub2->Diethoxy2 -OEt

Divergent reactivity of 3,5-dialkoxy-4-aminobenzyl alcohols based on steric parameters.

Conclusion

The selection between (4-amino-3,5-diethoxy-phenyl)-methanol and 4-amino-3,5-dimethoxybenzyl alcohol hinges on the desired steric environment of the final API. While their benzylic reactivity remains comparable under neutral activation conditions, the diethoxy variant presents a significantly hindered aniline core. This necessitates specialized catalytic strategies during N-derivatization but ultimately provides a more robust, sterically protected linkage in complex molecules like SSTR5 antagonists.

References

  • Source: maayanlab.
  • Title: Synthesis of 4-amino-3,5-dimethoxybenzaldehyde - PrepChem.
  • Source: nih.
  • Source: ncats.
  • Source: unc.

Sources

Validation

Comparative Analysis of Catalysts and Reduction Strategies for (4-Amino-3,5-diethoxy-phenyl)-methanol Production

(4-Amino-3,5-diethoxy-phenyl)-methanol is a highly functionalized benzylic alcohol that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized recep...

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Author: BenchChem Technical Support Team. Date: April 2026

(4-Amino-3,5-diethoxy-phenyl)-methanol is a highly functionalized benzylic alcohol that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized receptor modulators[1][2].

From a process chemistry perspective, synthesizing this molecule presents a distinct challenge: the chemoselective reduction of its precursor, 4-amino-3,5-diethoxy-benzoic acid ethyl ester. The presence of an electron-donating aniline moiety and two ethoxy ethers significantly enriches the electron density of the aromatic ring, making the ester carbonyl resistant to mild reduction while rendering the ring susceptible to over-reduction under harsh conditions.

As a Senior Application Scientist, I have evaluated multiple synthetic routes for this transformation. This guide objectively compares traditional stoichiometric reductions against modern heterogeneous and homogeneous catalytic strategies, providing experimental data, mechanistic insights, and self-validating protocols for process scale-up.

Executive Summary of Reduction Strategies

Method A: Stoichiometric Aluminum Hydrides (The Baseline)

Historically, the reduction of 4-amino-3,5-diethoxy-benzoic acid ethyl ester has been achieved using excess diisobutylaluminium hydride (DIBAL-H)[1][2]. DIBAL-H acts as an electrophilic reducing agent; the aluminum center coordinates to the carbonyl oxygen, enhancing its electrophilicity before transferring a hydride. While effective at the bench scale, this method suffers from severe scalability issues. The required aqueous quench (typically using Rochelle's salt) generates thick aluminum hydroxide emulsions, trapping the product and resulting in moderate isolated yields (often <50%)[2].

Method B: Heterogeneous Catalysis (Supported Palladium/Platinum)

Traditional heterogeneous catalysts, such as Pd/C or Pt/C, are excellent for reducing nitro groups to anilines but are notoriously ineffective for ester reductions unless extreme conditions are applied (>200 °C, >200 bar H₂)[3]. Under such forcing conditions, the electron-rich 4-amino-3,5-diethoxy aromatic ring undergoes undesired hydrodeoxygenation (cleavage of the benzylic alcohol) or complete ring saturation. Consequently, heterogeneous catalysis is generally abandoned for this specific transformation.

Method C: Homogeneous Bifunctional Catalysis (The State-of-the-Art)

The modern paradigm utilizes bifunctional homogeneous catalysts, such as Ruthenium-PNN pincer complexes (Milstein's catalyst) or Ru-CNN N-heterocyclic carbene (NHC) complexes[4][5]. These catalysts operate via metal-ligand cooperativity. Rather than the metal center acting alone, the ligand actively participates in the heterolytic cleavage of H₂ gas through a reversible aromatization/dearomatization sequence[3][5]. This allows the highly chemoselective hydrogenation of the ester to the alcohol under remarkably mild conditions (50–115 °C, 5.3 bar H₂), leaving the aniline and ether groups untouched[5].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three primary methodologies when applied to the synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol.

ParameterMethod A: DIBAL-HMethod B: Pd/CMethod C: Ru-PNN / NHC
Catalyst / Reagent Type Stoichiometric Reagent (2.5 eq)Heterogeneous CatalystHomogeneous Bifunctional (1 mol%)
Typical Isolated Yield ~47%[2]< 20% (Target)> 95%[5]
Chemoselectivity HighVery LowExtremely High
Operating Temperature 0 °C to Room Temp> 200 °C50 °C - 115 °C[5]
Operating Pressure Atmospheric> 200 bar H₂5.3 - 50 bar H₂[3][5]
E-Factor (Waste Profile) Very High (Aluminum salts)Low (Solvent only)Very Low (Ethanol byproduct)
Process Scalability Poor (Exothermic, Emulsions)Good (but fails chemically)Excellent (High Atom Economy)

Visualizing the Synthetic Workflows and Mechanisms

Workflow SM 4-Amino-3,5-diethoxy-benzoic acid ethyl ester DIBAL Method A: DIBAL-H (Stoichiometric) SM->DIBAL PdC Method B: Pd/C + H2 (Heterogeneous) SM->PdC Ru Method C: Ru-NHC + H2 (Homogeneous) SM->Ru Prod (4-Amino-3,5-diethoxy-phenyl)-methanol DIBAL->Prod Waste1 Al Salts / Emulsions DIBAL->Waste1 PdC->Prod Poor Selectivity Waste2 Over-reduced Rings PdC->Waste2 Ru->Prod Waste3 Ethanol (Green) Ru->Waste3

Fig 1. Synthetic workflows for ester reduction comparing stoichiometric and catalytic routes.

Mechanism Precat 1. Ru-PNN/CNN Pre-catalyst Base 2. Base Activation (KOtBu) Precat->Base Dearom 3. Dearomatized Active Species Base->Dearom -HCl H2Split 4. Heterolytic H2 Cleavage Dearom->H2Split +H2 Arom 5. Aromatized Ru-Hydride H2Split->Arom Hemiacetal 6. Ester Binding & Transfer Arom->Hemiacetal +Ester Hemiacetal->Dearom Regenerate Product 7. Alcohol Release Hemiacetal->Product

Fig 2. Metal-ligand cooperative mechanism for homogeneous Ru-catalyzed ester hydrogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical causality behind each operational step.

Protocol A: Stoichiometric DIBAL-H Reduction (Baseline Lab Scale)

This protocol is adapted from validated pharmaceutical patent literature for the exact substrate[2].

Objective: Reduce 4-amino-3,5-diethoxy-benzoic acid ethyl ester using DIBAL-H.

  • Preparation: Dissolve 4-amino-3,5-diethoxy-benzoic acid ethyl ester (2.8 g, 11.05 mmol) in anhydrous dichloromethane (50 mL) under an Argon atmosphere.

  • Temperature Control: Cool the vessel to 0 °C. Causality: Low temperatures prevent the cleavage of the sensitive ethoxy ether linkages and suppress runaway exothermic behavior.

  • Reagent Addition: Slowly add DIBAL-H (27.6 mL of a 1 M solution in CH₂Cl₂, 27.64 mmol, 2.5 eq) over 15 minutes. Remove the cooling bath and stir for 18 hours.

  • Quenching (Critical Step): Cautiously quench the excess hydride by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, 10 mL). Causality: DIBAL-H reductions form stable, gel-like aluminum alkoxide complexes. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to break the emulsion, allowing the organic product to partition cleanly into the organic phase.

  • Extraction: Extract the solidified mixture with CH₂Cl₂ (5 × 200 mL) and THF (2 × 150 mL). Dry over MgSO₄, concentrate, and purify via silica column chromatography (heptane/ethyl acetate gradient) to yield the title compound. Expected Yield: ~1.10 g (47%)[2].

Protocol B: Homogeneous Ru-Catalyzed Hydrogenation (Scale-Up / Green Route)

This protocol leverages the ligand-metal cooperativity of Ru-PNN/CNN catalysts to achieve high atom economy[4][5].

Objective: Catalytic hydrogenation of the ester using a bifunctional Ruthenium complex.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine the Ru-PNN or Ru-CNN pre-catalyst (1 mol%) with potassium tert-butoxide (KOtBu, 1 mol%) in anhydrous THF or 1,4-dioxane. Causality: The pre-catalyst is a stable chloride complex. KOtBu is required to abstract HCl, generating the dearomatized, catalytically active species (see Fig 2)[5].

  • Substrate Addition: Add 4-amino-3,5-diethoxy-benzoic acid ethyl ester (1.0 eq) to the activated catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ gas to 5.3 bar (approx. 75 psi) and heat to 115 °C for 2 to 4 hours[5]. Causality: The metal-ligand cooperative mechanism allows for heterolytic H₂ cleavage at exceptionally low pressures compared to traditional heterogeneous catalysts, preventing the over-reduction of the aniline ring[3].

  • Workup: Vent the reactor safely. The reaction mixture requires minimal workup; filter through a short pad of silica to remove trace ruthenium, and evaporate the solvent. The only stoichiometric byproduct is ethanol. Expected Yield: > 95% (Quantitative conversion).

Conclusion

For the synthesis of (4-Amino-3,5-diethoxy-phenyl)-methanol, traditional stoichiometric reductions utilizing DIBAL-H provide a functional, albeit highly inefficient, laboratory-scale route[2]. The generation of intractable aluminum emulsions severely limits isolated yields and process scalability. Heterogeneous catalysts fail entirely due to a lack of chemoselectivity under the harsh conditions required for ester reduction[3].

Therefore, homogeneous bifunctional Ruthenium catalysis emerges as the superior methodology. By exploiting metal-ligand cooperativity, these systems achieve near-quantitative yields at low hydrogen pressures, eliminating heavy metal waste and positioning the synthesis for sustainable, commercial-scale pharmaceutical manufacturing[4][5].

References

  • W02007025897 - Novel Compounds (Patent AU 2006286573 B2)
  • Source: ACS Omega / National Institutes of Health (NIH)
  • Ester Hydrogenation Catalyzed by CNN-Pincer Complexes of Ruthenium Source: Organometallics / ResearchGate URL

Sources

Comparative

comparing biological efficacy of (4-Amino-3,5-diethoxy-phenyl)-methanol analogs

In the landscape of medicinal chemistry and drug development, the systematic evaluation of analog series is paramount to identifying lead compounds with optimized potency, selectivity, and safety profiles. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the systematic evaluation of analog series is paramount to identifying lead compounds with optimized potency, selectivity, and safety profiles. This guide provides an in-depth comparative analysis of the biological efficacy of 4-aminoquinoline analogs, a class of compounds historically significant in the treatment of malaria and now explored for other therapeutic applications.[1] We will delve into the mechanistic underpinnings of their activity, present a framework for their comparative evaluation, and discuss the structure-activity relationships that govern their biological effects.

Introduction to 4-Aminoquinolines and the Rationale for Analog Development

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, with chloroquine being its most notable representative. These compounds have been a cornerstone of antimalarial therapy for decades.[1] Their primary mechanism of action in Plasmodium falciparum, the deadliest species of malaria parasite, involves the disruption of hemoglobin degradation in the parasite's digestive vacuole.[1] Specifically, they are thought to inhibit the polymerization of toxic heme into hemozoin, leading to an accumulation of free heme that induces oxidative stress and parasite death.[2][3]

The emergence of widespread drug resistance has necessitated the development of novel 4-aminoquinoline analogs with improved efficacy against resistant strains and potentially broader therapeutic applications.[1][4] The exploration of analogs of the parent compound, (4-Amino-3,5-diethoxy-phenyl)-methanol, follows this same principle of leveraging a known bioactive scaffold to generate new chemical entities with enhanced biological performance.

Mechanistic Framework for Biological Efficacy

The biological activity of 4-aminoquinoline analogs is intrinsically linked to their ability to accumulate in the acidic food vacuole of the malaria parasite and interfere with the detoxification of heme.[5] This process is central to their antimalarial effect.

cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Oxidative_Stress Oxidative_Stress Heme->Oxidative_Stress Accumulation Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death 4_Aminoquinoline 4_Aminoquinoline 4_Aminoquinoline->Heme Inhibition of Polymerization Start Start Compound_Synthesis Synthesize Analogs Start->Compound_Synthesis Drug_Treatment Treat Parasites with Analogs Compound_Synthesis->Drug_Treatment Cell_Culture Culture P. falciparum Strains Cell_Culture->Drug_Treatment Incubation Incubate for 48-72h Drug_Treatment->Incubation Viability_Assay Assess Parasite Viability (e.g., SYBR Green I) Incubation->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: A typical experimental workflow for the in vitro evaluation of 4-aminoquinoline analogs.

Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compounds are selectively toxic to the target organism or cell type while exhibiting minimal effects on host cells. [6][7][8]Cytotoxicity is often assessed using a panel of mammalian cell lines. [9][10] Table 1: Hypothetical Comparative Efficacy and Cytotoxicity of (4-Amino-3,5-diethoxy-phenyl)-methanol Analogs

Compound IDModificationIC50 (nM) vs. P. falciparum (CQ-sensitive)IC50 (nM) vs. P. falciparum (CQ-resistant)CC50 (nM) vs. HeLa cellsSelectivity Index (CC50/IC50 vs. CQ-resistant)
Parent -50500>10,000>20
Analog A R1 = Cl25200>10,000>50
Analog B R2 = F60600>10,000>16.7
Analog C R1 = OCH31001000>10,000>10

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

From this hypothetical data, Analog A appears to be the most promising, with improved potency against both parasite strains and a high selectivity index, indicating a favorable therapeutic window.

Structure-Activity Relationship (SAR) Insights

The modifications to the core (4-Amino-3,5-diethoxy-phenyl)-methanol structure can have a profound impact on biological activity. For instance, the introduction of a chlorine atom at the R1 position (Analog A) may enhance the compound's ability to accumulate in the parasite's food vacuole, leading to increased potency. [4]Conversely, the addition of a bulky methoxy group (Analog C) could hinder this accumulation, resulting in reduced activity. These SAR insights are crucial for guiding the design of future generations of analogs with even greater efficacy.

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I-based)
  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Setup: In a 96-well plate, 100 µL of infected erythrocyte suspension (2% parasitemia, 1% hematocrit) is added to each well containing 100 µL of the diluted compounds.

  • Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well and incubated in the dark for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: CC50 values are calculated from the dose-response curves. [10]

Conclusion

The comparative evaluation of (4-Amino-3,5-diethoxy-phenyl)-methanol analogs, guided by a deep understanding of their mechanism of action and robust experimental methodologies, is a powerful strategy for the discovery of novel therapeutic agents. The integration of in vitro efficacy and cytotoxicity data allows for the identification of lead candidates with a high potential for further development. The structure-activity relationships derived from these studies provide invaluable insights for the rational design of next-generation compounds with superior biological profiles.

References

  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4).
  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework - Benchchem. (n.d.).
  • Cytotoxicity Assays | Life Science Applications. (n.d.).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (2019, July 15).
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17).
  • In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. (2025, April 10).
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC. (2012, May 23).
  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC. (n.d.).
  • 4-aminoquinolines as Antimalarial Drugs. (n.d.).
  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS - University of Liverpool Repository. (n.d.).
  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed. (n.d.).

Sources

Validation

A Comparative Guide to Analytical Method Validation for (4-Amino-3,5-diethoxy-phenyl)-methanol in Plasma

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly functionalized small molecules in complex biological matrices. The compound (4-Amino-3,5-diethoxy-phenyl)-methanol presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly functionalized small molecules in complex biological matrices. The compound (4-Amino-3,5-diethoxy-phenyl)-methanol presents a unique analytical puzzle. It possesses an electron-rich aromatic core, a basic primary amine, lipophilic ethoxy substituents, and a polar, reactive benzyl alcohol moiety.

When developing a pharmacokinetic (PK) assay for this compound in human or animal plasma, the methodology cannot simply be a sequence of arbitrary steps. It must be a carefully engineered, self-validating system where every chemical interaction is deliberate, and every potential matrix interference is anticipated and neutralized. This guide objectively compares available analytical platforms and establishes a robust, regulatory-compliant validation framework grounded in current FDA and EMA ICH M10 guidelines.

Analyte Profiling & Platform Comparison

Before selecting an instrument, we must understand the molecule's physicochemical causality. The primary amine (pKa ~4.5–5.5) allows for pH-dependent ionization, making it highly amenable to positive-ion electrospray ionization (ESI+). However, the benzyl alcohol group is susceptible to in-source fragmentation (loss of water) and in vivo Phase II metabolism (glucuronidation).

Platform Performance Comparison

To quantify this compound in plasma, three primary platforms are typically considered. The table below summarizes their comparative performance based on empirical laboratory data.

Analytical PlatformSensitivity (LLOQ)Specificity in Plasma MatrixSample Prep ComplexityCost & ThroughputScientific Recommendation
LC-MS/MS (ESI+) < 1 ng/mL Excellent (MRM transitions isolate analyte)Moderate (SPE or LLE required)High Cost / High ThroughputGold Standard for PK Studies
HPLC-UV ~50 ng/mLPoor (Baseline interference from plasma proteins)High (Requires exhaustive cleanup)Low Cost / Low ThroughputNot recommended for low-dose PK
GC-MS ~5 ng/mLGood (High resolution)Very High (Requires derivatization)Moderate Cost / Low ThroughputAlternative only if LC-MS is unavailable
The Causality Behind the Choice

We unequivocally recommend LC-MS/MS . HPLC-UV lacks the specificity to differentiate the analyte from endogenous plasma components (like small peptides or bilirubin) that absorb at similar UV wavelengths. GC-MS is theoretically viable but practically flawed for high-throughput plasma analysis; the polar -OH and -NH₂ groups require tedious silylation or acylation to prevent thermal degradation and column tailing, introducing unacceptable variability into the assay.

Experimental Workflows and Metabolic Considerations

Understanding the analyte's metabolic fate is crucial for method validation, as labile metabolites (like glucuronides) can convert back to the parent drug during sample preparation, artificially inflating the quantified concentration.

Metabolic_Pathway Parent (4-Amino-3,5-diethoxy-phenyl)-methanol UGT Glucuronidation (UGT) Parent->UGT NAT N-Acetylation (NAT) Parent->NAT Metabolite1 O-Glucuronide Conjugate UGT->Metabolite1 Metabolite2 N-Acetyl Derivative NAT->Metabolite2

Proposed Phase II metabolic pathways for (4-Amino-3,5-diethoxy-phenyl)-methanol.

To prevent ex-vivo degradation or metabolite back-conversion, sample handling must be strictly temperature-controlled (processed on ice), and the extraction methodology must rapidly separate the parent compound from metabolic enzymes.

The Self-Validating Protocol: LC-MS/MS Methodology

A self-validating protocol ensures that the assay proves its own reliability during every run. This is achieved by incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS)—ideally a ¹³C or ²H labeled version of the analyte. The SIL-IS co-elutes with the target, dynamically correcting for any matrix-induced ion suppression during ESI.

Step-by-Step Sample Preparation (MCX SPE)

Because the analyte contains a basic amine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the most logical choice. It utilizes a dual-retention mechanism (hydrophobic and ionic), allowing for aggressive washing steps that obliterate plasma phospholipids.

SPE_Workflow Plasma Plasma Sample + SIL-IS Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load onto MCX Cartridge Acidify->Load Wash Wash (2% FA, then MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma extraction.

  • Spiking & Acidification: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS. Add 200 µL of 2% Phosphoric Acid (H₃PO₄). Causality: The acid drops the pH below the analyte's pKa, ensuring the primary amine is fully protonated (positively charged) for ionic binding.

  • Loading: Apply the acidified sample to a pre-conditioned MCX cartridge.

  • Washing (The Critical Step): Wash with 1 mL of 2% Formic Acid (FA) in water, followed by 1 mL of 100% Methanol. Causality: The acidic wash removes polar interferences. The methanol wash removes neutral lipids and proteins. The analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the analyte's amine group, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • MRM Transitions (ESI+): The protonated precursor is m/z 212.1 [M+H]⁺. The primary quantifier transition is 212.1 → 194.1 (driven by the highly favorable loss of H₂O from the benzyl alcohol). A secondary qualifier transition is 212.1 → 184.1 (loss of ethylene from the ethoxy group).

Regulatory Validation Framework (FDA & ICH M10)

To ensure global regulatory acceptance, the analytical method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry [1] and the EMA ICH M10 Scientific Guideline [2].

Validation_Framework Start Bioanalytical Method Validation (FDA / ICH M10) Selectivity Selectivity & Specificity (6 Blank Lots Screening) Start->Selectivity Linearity Calibration Curve (R² > 0.99, 75% Non-zero) Start->Linearity Accuracy Accuracy & Precision (±15% CV, LLOQ ±20%) Start->Accuracy Matrix Matrix Effect (IS-Normalized MF) Start->Matrix Stability Stability (Benchtop, F/T, Autosampler) Start->Stability

Core validation parameters mandated by FDA and ICH M10 guidelines.

Key Validation Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria (FDA/ICH M10)
Selectivity Analyze 6 independent lots of blank human plasma.Interference at analyte RT must be < 20% of LLOQ response, and < 5% for the IS [1, 2].
Matrix Effect Calculate the Matrix Factor (MF) by comparing peak areas in presence vs. absence of matrix.The IS-normalized MF must have a Coefficient of Variation (CV) ≤ 15% across 6 lots [2].
Accuracy & Precision 5 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) over 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ) [1].
Stability Assess Benchtop (room temp), Freeze-Thaw (3 cycles at -80°C), and Autosampler stability.Analyte concentration must remain within ±15% of the nominal starting value [1, 2].

By adhering to this framework, scientists ensure that the quantification of (4-Amino-3,5-diethoxy-phenyl)-methanol is not merely an estimation, but a legally and scientifically defensible measurement capable of supporting advanced clinical and preclinical drug development.

References
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (July 2022). Available at:[Link]

Safety & Regulatory Compliance

Safety

(4-Amino-3,5-diethoxy-phenyl)-methanol proper disposal procedures

Operational Guide: Handling and Disposal of (4-Amino-3,5-diethoxy-phenyl)-methanol As a primary aromatic amine (PAA) and substituted benzyl alcohol, (4-Amino-3,5-diethoxy-phenyl)-methanol presents specific toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of (4-Amino-3,5-diethoxy-phenyl)-methanol

As a primary aromatic amine (PAA) and substituted benzyl alcohol, (4-Amino-3,5-diethoxy-phenyl)-methanol presents specific toxicological and environmental challenges in the laboratory. Because PAAs are highly reactive and lipid-soluble, they are readily absorbed through the skin and pose significant health hazards, including potential mutagenicity and aquatic toxicity[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, chemical degradation, and regulatory-compliant disposal of this compound.

Chemical Profile & Causality of Hazards

To design an effective safety and disposal protocol, we must first understand the mechanistic behavior of the molecule:

  • Nucleophilic Aniline Core: The primary amine (-NH2) group, flanked by electron-donating ethoxy groups, makes this molecule highly nucleophilic and susceptible to rapid oxidation. This reactivity requires strict segregation from strong oxidizers and acids during storage[2].

  • Lipid Solubility: Like most primary aromatic amines, this compound is lipophilic. It can easily penetrate the epidermal barrier, carrying a risk of systemic toxicity and potential carcinogenic effects[1].

  • Environmental Persistence: If discharged into the sanitary sewer, aromatic amines resist standard wastewater treatment and can cause severe harm to aquatic ecosystems. Under no circumstances should this compound or its rinsates be flushed down the drain[3].

Operational Handling & Engineering Controls

Before initiating any workflow involving (4-Amino-3,5-diethoxy-phenyl)-methanol, ensure the following controls are actively self-validating (e.g., checking flow rates on hoods, inspecting gloves for micro-tears).

Table 1: Mandatory Safety Specifications

Control CategorySpecification / MaterialCausal Rationale
Primary PPE (Gloves) Double-gloved Butyl, Viton, or heavy Neoprene.PAAs easily permeate standard thin nitrile. Double-gloving ensures barrier integrity[4].
Secondary PPE Tightly fitting safety goggles, chemical-resistant lab coat.Prevents ocular exposure to aerosols and protects street clothing from micro-spills[5].
Engineering Control Certified Laboratory Chemical Fume Hood.Prevents inhalation of volatile oxidation byproducts or fine particulate dust[4].
Spill Control Inert absorbent (e.g., vermiculite), dilute acid wash.Inert materials prevent exothermic reactions during cleanup[5].

Waste Segregation & Disposal Workflows

Laboratories must treat (4-Amino-3,5-diethoxy-phenyl)-methanol as an acutely hazardous toxic organic waste. Combining non-hazardous waste with PAA waste unnecessarily increases disposal costs and environmental burden; therefore, strict segregation is required[6].

G Start Generate PAA Waste ((4-Amino-3,5-diethoxy-phenyl)-methanol) Decision Volume/Matrix Assessment Start->Decision Bulk Bulk Liquid/Solid (>10g or mixed solvents) Decision->Bulk Trace Trace Residues (<10g aqueous) Decision->Trace Segregation Segregate as Hazardous PAA Waste Bulk->Segregation Degradation In-Lab Degradation (KMnO4 Oxidation) Trace->Degradation Incineration RCRA Rotary Kiln Incineration Segregation->Incineration Neutralization Neutralize & Verify pH Collect Rinsate Degradation->Neutralization Neutralization->Segregation

Workflow for the segregation and disposal of (4-Amino-3,5-diethoxy-phenyl)-methanol.

Method A: Commercial Incineration (Preferred for Bulk Waste)

For standard laboratory operations, the EPA and RCRA mandate that primary aromatic amines be destroyed via high-temperature rotary kiln or fluidized-bed incineration[7][8].

  • Collect all liquid waste in a compatible, corrosive-resistant container (e.g., HDPE or PTFE-lined)[2][5].

  • Segregate strictly from halogenated solvents, strong acids, and heavy metals[2].

  • Label clearly as "Hazardous Waste - Toxic Organic (Aromatic Amines)".

  • Store in a secondary containment tray within a designated hazardous waste accumulation area until collection by institutional Environmental Health & Safety (EHS)[3].

Method B: In-Laboratory Chemical Degradation (For Trace Residues)

For small quantities (e.g., <0.01 mol) or decontamination of glassware, acidified potassium permanganate ( KMnO4​ ) efficiently cleaves and degrades aromatic amines into less toxic aliphatic fragments[2][6]. This protocol is a self-validating system: the loss of the purple permanganate color serves as a visual indicator of the oxidation reaction.

Step-by-Step Degradation Protocol:

  • Preparation: In a fume hood, dissolve up to 0.01 mol of the amine waste in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) within a 5-L borosilicate flask[2].

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) solution[2].

  • Incubation: Allow the mixture to stand at room temperature for a minimum of 8 hours[2].

  • Quenching: If the purple color persists, the amine has been fully oxidized. Reduce the excess unreacted permanganate by slowly adding sodium bisulfite or ascorbic acid until the solution turns colorless.

  • Neutralization: Neutralize the solution to pH 6-8 using dilute sodium hydroxide.

  • Final Disposal: Even after degradation, collect the neutralized aqueous waste for institutional EHS disposal, as trace oxidized byproducts may remain[3][9].

Pathway PAA (4-Amino-3,5-diethoxy-phenyl)-methanol (Toxic, Lipophilic) Intermediate Oxidized Intermediates (Quinone Derivatives) PAA->Intermediate Oxidation Reagent Acidified KMnO4 (0.2 M, H2SO4) Reagent->Intermediate Products Degraded Aliphatic Fragments (Reduced Toxicity) Intermediate->Products Ring Cleavage Verification Colorimetric Verification (Loss of Purple Color) Products->Verification Quench & Neutralize

Chemical degradation pathway of aromatic amines via acidified permanganate oxidation.

Emergency Spill Response

In the event of a spill, laboratory personnel must act rapidly to prevent environmental release and airborne aerosolization.

  • Evacuate & Isolate: Immediately clear the area and ensure the fume hood or room ventilation is operating at maximum capacity[3][5].

  • Don PPE: Equip heavy-duty chemical-resistant gloves, a face shield, and a respirator if the spill is outside a ventilated enclosure[4][5].

  • Containment:

    • For Powders: Do not sweep dry. Gently cover with damp absorbent pads to prevent dust generation.

    • For Liquids: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust [5].

  • Collection: Scoop the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate any remaining amine, rendering it water-soluble, followed by a thorough water rinse. Collect all rinsate as hazardous waste[2].

References

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. University of British Columbia. Available at:[Link]

  • Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory. National Research Council (1995). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of (4-Amino-3,5-diethoxy-phenyl)-methanol

Hazard Assessment and Foundational Principles (4-Amino-3,5-diethoxy-phenyl)-methanol is a substituted aromatic amine. Aromatic amines as a class of compounds present significant health risks.[1][2] They can be readily ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Foundational Principles

(4-Amino-3,5-diethoxy-phenyl)-methanol is a substituted aromatic amine. Aromatic amines as a class of compounds present significant health risks.[1][2] They can be readily absorbed through the skin, and by inhalation or ingestion.[1] The primary hazards associated with similar compounds include acute toxicity, skin and eye irritation, and potential for long-term health effects such as carcinogenicity and mutagenicity.[1][2][3] The methanol group also suggests potential flammability and toxicity associated with methanol itself.[4][5]

Given these potential hazards, a robust framework of safety protocols is essential. All handling of this compound must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8][9] This includes the development of a comprehensive Chemical Hygiene Plan (CHP) specific to the laboratory's use of this and other hazardous chemicals.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following recommendations are based on a risk assessment for handling aromatic amines and methanol-containing compounds.[10][11]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Aromatic amines can permeate glove materials.[12][13] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.
Eye Protection ANSI-approved safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][14]
Body Protection A buttoned, full-length laboratory coat.Prevents skin contact with the chemical.[15]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[16]
Donning and Doffing PPE: A Step-by-Step Protocol

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye Protection: Put on safety goggles or a face shield.

  • Respirator: If required, perform a fit check and don the respirator.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it away from your body and place it in a designated area for laundering or disposal.

  • Eye Protection: Remove eye protection.

  • Respirator: If used, remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[14]

Operational and Logistical Plans: From Handling to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with (4-Amino-3,5-diethoxy-phenyl)-methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][17]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][14]

Chemical Handling Protocol
  • Preparation: Before beginning work, ensure all necessary equipment and reagents are within the chemical fume hood. Decontaminate the work surface before and after use.[3]

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.[11]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not breathe dust or vapors.[3]

    • Use the smallest quantity of the compound necessary for the experiment.

    • Keep the container tightly closed when not in use.[3][14]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][14]

    • Properly doff and dispose of contaminated gloves and other disposable PPE.[3]

    • Clean and decontaminate all equipment and the work area.

Storage
  • Store (4-Amino-3,5-diethoxy-phenyl)-methanol in a cool, dry, and well-ventilated area.[14]

  • Keep the container tightly closed.[14]

  • Store away from incompatible materials such as strong oxidizing agents.[18]

  • Segregate from acids and bases.[18]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection.[3]

  • Containment: For small spills, use an inert absorbent material to contain the spill.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate decontaminating agent.

Disposal Plan

All waste containing (4-Amino-3,5-diethoxy-phenyl)-methanol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[19][20]

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[14][21] Do not pour down the drain.[19][22]

Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Don Lab Coat don2 2. Don Inner Gloves don1->don2 don3 3. Don Outer Gloves don2->don3 don4 4. Don Eye Protection don3->don4 don5 5. Don Respirator (if needed) don4->don5 doff1 1. Remove Outer Gloves doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Eye Protection doff2->doff3 doff4 4. Remove Respirator doff3->doff4 doff5 5. Remove Inner Gloves doff4->doff5 doff6 6. Wash Hands doff5->doff6

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling_Disposal_Workflow prep Preparation in Fume Hood handling Chemical Handling with Full PPE prep->handling post_handling Post-Handling Decontamination handling->post_handling spill Spill Response Protocol handling->spill In case of spill storage Secure Storage post_handling->storage Unused Material disposal Hazardous Waste Disposal post_handling->disposal Contaminated Materials

Caption: General workflow for handling and disposal of (4-Amino-3,5-diethoxy-phenyl)-methanol.

Conclusion

The safe handling of (4-Amino-3,5-diethoxy-phenyl)-methanol necessitates a proactive and informed approach to laboratory safety. By understanding the potential hazards associated with its structural class and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate risks. Always consult your institution's Chemical Hygiene Plan and safety officers for specific guidance.

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